Phytoene desaturase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H13ClF3N3O2S |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(hydroxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-13-6-4-11(5-7-13)15(27)10-28-17-24-23-16(9-26)25(17)14-3-1-2-12(8-14)18(20,21)22/h1-8,26H,9-10H2 |
InChI Key |
NKQUGCNEDWUGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CO)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Phytoene Desaturase Inhibition: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1] It catalyzes the desaturation of the colorless 15-cis-phytoene (B30313) to the colored 9,15,9'-tri-cis-ζ-carotene, a precursor for all downstream carotenoids.[1][2] These carotenoids are essential for photosynthesis, photoprotection, and as precursors for plant hormones like abscisic acid and strigolactones.[3] Inhibition of PDS leads to a characteristic bleaching phenotype due to the lack of photoprotective carotenoids and subsequent photo-oxidation of chlorophyll.[4] This makes PDS a key target for the development of herbicides. This guide provides an in-depth overview of the mechanism of action of PDS inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action for many known phytoene desaturase inhibitors, such as the herbicide norflurazon, is competitive inhibition .[1][5] PDS is a membrane-bound enzyme located in the plastids that utilizes a plastoquinone (B1678516) cofactor for its desaturation reaction.[1] Inhibitors of PDS typically act by binding to the plastoquinone-binding site on the enzyme, thereby preventing the natural substrate from binding and halting the desaturation process.[1][5] This leads to the accumulation of the substrate, phytoene, and a depletion of downstream carotenoids.[2]
The carotenoid biosynthesis pathway is a critical metabolic route in plants, originating from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[4]
The mechanism of competitive inhibition at the enzyme level involves the inhibitor molecule physically occupying the active site, preventing the substrate from binding.
References
- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 2. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytoen-Desaturase – Wikipedia [de.wikipedia.org]
Phytoene Desaturase-IN-1: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915) desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway, catalyzing the desaturation of phytoene to ζ-carotene. This pathway is essential for the production of pigments that protect photosynthetic organisms from photooxidative damage. Inhibition of PDS leads to the accumulation of the colorless phytoene, a lack of downstream carotenoids, and subsequent bleaching of the plant tissue, making it a prime target for the development of herbicides. Phytoene desaturase-IN-1 is a potent inhibitor of this critical enzyme, demonstrating significant herbicidal activity. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, based on available data.
Target Profile of this compound
This compound exhibits potent inhibitory activity against its primary target, phytoene desaturase. The key quantitative measure of its binding affinity is the dissociation constant (Kd).
| Compound | Target Enzyme | Dissociation Constant (Kd) | Primary Organism |
| This compound | Phytoene Desaturase (PDS) | 65.9 μM[1][2] | Oryza sativa (Rice) |
Mechanism of Action
This compound exerts its inhibitory effect through a specific interaction with the enzyme's active site. The mechanism involves a π−π stacking interaction with the phenylalanine residue at position 301 (Phe301) of the phytoene desaturase enzyme[1][2]. This interaction stabilizes the inhibitor within the active site, preventing the binding and subsequent desaturation of the natural substrate, phytoene.
The inhibition of PDS by this compound leads to a cascade of downstream effects within the plant. The immediate consequence is the accumulation of phytoene. This disruption of the carotenoid biosynthesis pathway results in a deficiency of colored carotenoids, which are essential for photoprotection. The lack of these protective pigments leads to the generation of reactive oxygen species (ROS) under light conditions, causing photooxidative damage to chlorophyll (B73375) and other cellular components, ultimately resulting in the characteristic bleaching phenotype and plant death[1][2]. Furthermore, a reduction in PDS mRNA levels has been observed in response to treatment with this compound[1][2].
Target Selectivity
A typical experimental workflow to determine the selectivity of a PDS inhibitor would involve a panel of enzymatic assays against related enzymes in the carotenoid biosynthesis pathway and potentially other key plant enzymes.
Experimental Protocols
Detailed experimental protocols for the specific determination of the Kd for this compound are not publicly available. However, the following represents a standard methodology for an in vitro phytoene desaturase inhibition assay, which is a common method to determine the inhibitory potential of compounds like this compound.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant phytoene desaturase.
2. Materials:
-
Recombinant phytoene desaturase (e.g., from Oryza sativa expressed in E. coli)
-
Phytoene substrate (dissolved in a suitable detergent solution, e.g., Tween 80)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing FAD and dithiothreitol)
-
This compound (dissolved in DMSO)
-
Cofactors (e.g., NADP+)
-
Quenching solution (e.g., ethanol (B145695) or acetone)
-
Organic solvent for extraction (e.g., hexane (B92381) or petroleum ether)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV/Vis or photodiode array detector
3. Procedure:
-
Enzyme Preparation: Purify the recombinant PDS enzyme to a high degree of homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a microcentrifuge tube or a microplate well, combine the assay buffer, cofactors, and a specific concentration of the purified PDS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for the control) to the assay mixture. Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the phytoene substrate.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Extraction: Extract the carotenoid products (phytofluene and ζ-carotene) from the aqueous phase using an organic solvent. Centrifuge to separate the phases and collect the organic layer.
-
Analysis: Analyze the extracted products by HPLC. Monitor the absorbance at the respective wavelengths for phytofluene (B1236011) and ζ-carotene.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and specific inhibitor of phytoene desaturase, a critical enzyme in the plant carotenoid biosynthesis pathway. Its mechanism of action, involving a π−π stacking interaction with the Phe301 residue, leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in its herbicidal activity. While its primary target has been clearly identified, a comprehensive and quantitative selectivity profile against other plant enzymes remains to be fully elucidated in publicly accessible literature. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of this and other PDS inhibitors, which is crucial for the development of effective and safe herbicides for agricultural applications.
References
Phytoene Desaturase Inhibitors: A Technical Guide to Their Biological Activity in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Phytoene (B131915) Desaturase (PDS) inhibitors in plants. PDS is a key enzyme in the carotenoid biosynthesis pathway, and its inhibition leads to significant physiological and phenotypic changes, making it a prime target for herbicide development. This document details the mechanism of action, quantitative effects, and experimental protocols for studying PDS inhibitors.
Introduction to Phytoene Desaturase and its Inhibition
Phytoene desaturase (PDS) is a critical enzyme in the biosynthesis of carotenoids in plants.[1][2][3] It catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, into ζ-carotene. This process involves the introduction of two double bonds, which is a crucial step in the formation of colored carotenoids. These carotenoids play essential roles in photosynthesis, photoprotection, and as precursors for the plant hormone abscisic acid.
Inhibition of PDS disrupts the carotenoid biosynthetic pathway, leading to the accumulation of phytoene and the depletion of downstream carotenoids.[4] Without the photoprotective effects of carotenoids, chlorophyll (B73375) is susceptible to photooxidation, resulting in a characteristic bleaching or whitening of the plant tissues, which is the hallmark of PDS inhibitor activity.[1] Several classes of herbicides, including pyridazinones (e.g., norflurazon), and pyridine (B92270) derivatives, function by inhibiting PDS.[1][2]
Mechanism of Action of Phytoene Desaturase Inhibitors
The primary mode of action of PDS inhibitors is the direct binding to the PDS enzyme, which blocks its catalytic activity. This inhibition prevents the conversion of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene. The consequence of this blockage is twofold:
-
Accumulation of Phytoene: The substrate of the PDS enzyme, phytoene, builds up in the plant tissues.[4]
-
Depletion of Colored Carotenoids: The downstream products, including ζ-carotene, lycopene, β-carotene, and xanthophylls, are not synthesized.
The absence of colored carotenoids has a cascade of effects:
-
Photooxidation of Chlorophyll: Carotenoids are essential for quenching excess light energy and protecting chlorophyll from photodamage. Without them, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching phenotype.[1]
-
Impaired Photosynthesis: The destruction of chlorophyll and disruption of the photosynthetic apparatus leads to a cessation of photosynthesis and ultimately plant death.
-
Inhibition of Abscisic Acid (ABA) Synthesis: ABA is a crucial plant hormone synthesized from carotenoid precursors. PDS inhibition can lead to ABA deficiency, affecting processes like seed dormancy and stress responses.
The signaling pathway for carotenoid biosynthesis and the point of inhibition by PDS inhibitors is illustrated below.
Quantitative Biological Activity of Phytoene Desaturase Inhibitors
The biological activity of PDS inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative PDS inhibitors.
Table 1: In Vitro Inhibition of Phytoene Desaturase
| Compound/Herbicid | Target Organism/Enzyme Source | IC50 / pI50 Value | Reference |
| Norflurazon | Recombinant Soybe PDS | pI50 = 7.5 | [5] |
| Diflufenican | Recombinant PDS | IC50 = 4.93 nM | [6] |
| Beflubutamid | Recombinant PDS | IC50 = 2.07 µM | [6] |
| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |
| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |
| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | Recombinant Soybe PDS | pI50 = 7.5 | [5] |
pI50 is the negative logarithm of the molar concentration that produces 50% inhibition.
Table 2: In Vivo Effects of Phytoene Desaturase Inhibitors on Plants
| Compound | Plant Species | Treatment Conditions | Effect | Reference |
| Norflurazon | Tomato (Lycopersicon esculentum) | Plantlets treated with NF in light | Accumulation of phytoene, decrease in colored carotenoids.[7] Total carotenoid amount increased by 18-49%.[7] | [7] |
| Norflurazon | Chlamydomonas reinhardtii | 5 µM and 10 µM | Significant decrease in chlorophyll and carotenoid content. | [8] |
| Norflurazon | Arabidopsis thaliana | Foliar application | Reduction in β-carotene and lutein (B1675518) levels in young leaves.[9] | [9] |
| Diflufenican | Carrot (Daucus carota) cell cultures | 10 µM for 7 days | 493-fold increase in phytoene levels compared to control.[4] | [4] |
| Compound B1 (a novel pyridazine (B1198779) derivative) | Echinochloa crus-galli, Portulaca oleracea | 100 µg/mL (pre-emergence) | 100% inhibition of roots and stems.[2][3] | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDS inhibitor activity. Below are outlines of key experimental protocols.
In Vitro Phytoene Desaturase Activity Assay
This assay directly measures the inhibitory effect of a compound on the PDS enzyme.
Objective: To determine the IC50 value of a test compound against PDS.
Materials:
-
Recombinant PDS enzyme (e.g., from soybean or rice, expressed in E. coli)
-
Substrate: 15-cis-phytoene solubilized in liposomes
-
Assay buffer (e.g., Tris-HCl with cofactors like FAD)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
HPLC system with a C18 column and a photodiode array detector
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Purify recombinant PDS from E. coli lysates.
-
Substrate Preparation: Prepare liposomes containing 15-cis-phytoene.
-
Enzyme Reaction:
-
In a reaction vessel, combine the assay buffer, PDS enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the phytoene-containing liposomes.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).[10]
-
-
Extraction: Stop the reaction by adding an organic solvent (e.g., methanol/chloroform) to extract the carotenoids.
-
Quantification:
-
HPLC Analysis (High Accuracy): Separate and quantify the substrate (phytoene) and products (phytofluene and ζ-carotene) using HPLC.[10] The IC50 value is calculated from the reduction in product formation at different inhibitor concentrations.
-
Spectrophotometric Analysis (for high-throughput screening): Measure the absorbance of the colored product, ζ-carotene, at its specific wavelength.[10]
-
The workflow for an in vitro PDS inhibition assay is depicted below.
In Vivo Herbicide Efficacy Assay
This assay evaluates the effect of a PDS inhibitor on whole plants.
Objective: To assess the herbicidal activity and phenotype caused by a test compound.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)
-
Potting soil or agar (B569324) medium
-
Test compound formulated for application (e.g., dissolved in a solvent with a surfactant)
-
Growth chamber with controlled light, temperature, and humidity
-
Pigment extraction solvents (e.g., acetone, ethanol)
-
Spectrophotometer or HPLC system
Procedure:
-
Plant Growth: Sow seeds in pots or on agar plates and grow them to a specific stage (e.g., two-leaf stage).
-
Treatment Application:
-
Pre-emergence: Apply the test compound to the soil surface before the seedlings emerge.
-
Post-emergence: Spray the foliage of the seedlings with the test compound solution.
-
-
Incubation: Return the treated plants to the growth chamber and observe them over a period of several days to weeks.
-
Phenotypic Assessment: Record visual symptoms, such as bleaching, stunting, and necrosis. A rating scale can be used to quantify the herbicidal effect.
-
Pigment Analysis (Optional):
-
Harvest leaf tissue from treated and control plants.
-
Extract pigments using a suitable solvent.
-
Quantify chlorophyll and total carotenoid content using a spectrophotometer.
-
For detailed analysis, separate and quantify individual carotenoids (phytoene, lutein, β-carotene, etc.) using HPLC.
-
Conclusion
Phytoene desaturase inhibitors represent a significant class of herbicides with a well-defined mechanism of action. Their biological activity in plants is characterized by the accumulation of phytoene, depletion of colored carotenoids, and subsequent photooxidative damage, leading to a distinct bleaching phenotype. The quantitative assessment of their efficacy, both in vitro and in vivo, is essential for the discovery and development of new herbicidal compounds. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of novel PDS inhibitors.
References
- 1. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A foliar pigment-based bioassay for interrogating chloroplast signalling revealed that carotenoid isomerisation regulates chlorophyll abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Phytoene Desaturase Inhibitors and Their Impact on the Carotenoid Biosynthesis Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Phytoene desaturase-IN-1" did not yield any specific information. This technical guide will therefore focus on the well-characterized class of Phytoene (B131915) Desaturase (PDS) inhibitors, using the herbicides Norflurazon (B1679920) and Fluridone as primary examples to illustrate the core principles of PDS inhibition and its effects on the carotenoid biosynthesis pathway.
Introduction: The Role of Phytoene Desaturase in Carotenoid Biosynthesis
Carotenoids are a diverse group of pigments essential for various biological processes in plants, including photosynthesis, photoprotection, and as precursors to hormones like abscisic acid. The biosynthesis of these vital compounds is a complex enzymatic pathway, with Phytoene Desaturase (PDS) playing a critical, rate-limiting role. PDS is a membrane-bound enzyme that catalyzes the desaturation of the colorless carotenoid precursor, 15-cis-phytoene, introducing two double bonds to form 9,15,9'-tri-cis-ζ-carotene. This step is fundamental for the formation of colored carotenoids.
Inhibition of PDS disrupts the entire downstream pathway, leading to the accumulation of phytoene and a deficiency in colored carotenoids. This has profound physiological consequences for the plant, most notably photobleaching, where the lack of protective carotenoids results in the photo-oxidative destruction of chlorophyll (B73375). This mechanism is the basis for the action of several widely used bleaching herbicides. This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental evaluation of PDS inhibitors.
Mechanism of Action of Phytoene Desaturase Inhibitors
PDS inhibitors, such as Norflurazon and Fluridone, act by directly targeting and inhibiting the phytoene desaturase enzyme.[1] These inhibitors are typically non-competitive or competitive with respect to the enzyme's cofactors.[2][3] For instance, Norflurazon has been shown to compete with plastoquinone, a crucial cofactor for PDS activity.[2][4] By binding to the enzyme, these inhibitors block the desaturation of phytoene.[5]
The immediate biochemical consequence is the accumulation of the colorless precursor, phytoene, and its isomer, phytofluene (B1236011).[5] This blockage prevents the synthesis of downstream colored carotenoids like ζ-carotene, lycopene, and β-carotene. Without these protective pigments, chlorophyll is left vulnerable to damage by excess light energy, leading to photo-oxidation, a characteristic "bleaching" of the plant tissue, and eventual cell death.[6][7]
Quantitative Data on PDS Inhibitor Activity
The efficacy of PDS inhibitors is quantified by their ability to inhibit the enzyme and their impact on carotenoid and chlorophyll concentrations. The following table summarizes quantitative data for Norflurazon and Fluridone based on available literature.
| Inhibitor | Target Organism/System | Parameter | Value/Effect | Reference |
| Norflurazon | Bixa orellana (leaves) | Phytoene Accumulation | Detected only at 10 µM and 100 µM concentrations. | |
| Bixa orellana (leaves) | β-carotene & Chlorophyll a | Highest concentrations observed at 10 µM. | [8] | |
| In vitro (Synechococcus PDS) | I50 Value | 0.1 µM | [9] | |
| In vitro (Gentiana lutea PDS) | Inhibition Type | Competitive with respect to plastoquinone. | [2] | |
| Fluridone | Triticum aestivum (wheat) | Carotenoid Synthesis | Inhibition observed, leading to phytoene and phytofluene accumulation. | [5] |
| Lycopersicon esculentum (tomato) | Lycopene Biosynthesis | Almost completely blocked. | ||
| Lycopersicon esculentum (tomato) | β-carotene & Lutein (B1675518) | Substantially declined content. | [10] | |
| In vitro | I50 Value | 0.02 µM | [9] | |
| Aquatic Plants | Carotene Reduction | Up to 57% decrease in hydrilla. | [11] | |
| Dark-grown barley | Carotenoid Accumulation | Inhibited at 0.1 mM. | [12] |
Experimental Protocols
The evaluation of PDS inhibitors involves a combination of in vitro enzyme assays and in vivo analysis of pigment composition.
In Vitro Phytoene Desaturase Inhibition Assay (Non-Radioactive Method)
This protocol is adapted from methodologies developed for the screening of bleaching herbicides.[13]
1. Preparation of Phytoene Substrate:
-
Utilize an E. coli strain transformed with the necessary genes (e.g., from Erwinia uredovora) to produce phytoene.
-
Culture the transformed E. coli and harvest the cells.
-
Homogenize the cells to create a phytoene-containing preparation. This can be stored frozen.
2. Preparation of Phytoene Desaturase:
-
Use an E. coli strain expressing the phytoene desaturase gene (e.g., from Synechococcus).
-
Culture the cells, harvest, and homogenize immediately before use to ensure enzyme activity.
3. Inhibition Assay:
-
Combine the phytoene substrate preparation, the PDS enzyme preparation, and necessary cofactors (e.g., plastoquinone, NADP+) in a reaction buffer.
-
Add the test inhibitor (e.g., Norflurazon, Fluridone) at various concentrations.
-
Incubate the reaction mixture under appropriate conditions (e.g., temperature, time).
4. Product Extraction and Analysis:
-
Stop the reaction and extract the carotenoids using an organic solvent (e.g., petrol ether).
-
Analyze the reaction products (phytofluene and ζ-carotene) using one of the following methods:
-
Spectrophotometry: Measure the absorbance at the characteristic wavelength for ζ-carotene (around 400 nm with a shoulder at 378 and 425 nm).
-
HPLC Analysis: Separate and quantify the substrate and products using High-Performance Liquid Chromatography with a photodiode array (PDA) detector.
-
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Analysis of Carotenoid and Chlorophyll Content by HPLC
This protocol outlines a general method for analyzing the pigment profile in plant tissues treated with a PDS inhibitor.[14][15]
1. Sample Preparation:
-
Treat plants or cell cultures with the PDS inhibitor at various concentrations for a specified duration.
-
Harvest a known amount of plant tissue (e.g., leaf discs).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.
2. Pigment Extraction:
-
Grind the frozen tissue to a fine powder in a mortar and pestle with a small amount of a solvent like 100% acetone.
-
Perform the extraction under dim light to avoid photodegradation.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant containing the pigments.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an HPLC vial.
3. HPLC Analysis:
-
System: A reverse-phase HPLC system with a C18 or C30 column is typically used.
-
Mobile Phase: A gradient of solvents is often employed, for example, a mixture of methanol (B129727), acetonitrile, and water, or methanol and methyl-tert-butyl-ether (MTBE).[14][16]
-
Detection: Use a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 250-600 nm). Specific wavelengths are used for quantification: ~286 nm for phytoene, ~445 nm for lutein and β-carotene, and ~450 nm for chlorophylls.
-
Quantification: Identify and quantify individual pigments by comparing their retention times and spectral properties to those of authentic standards.
Conclusion and Future Perspectives
Phytoene desaturase is a well-validated target for herbicides due to its essential role in the carotenoid biosynthesis pathway. Inhibitors like Norflurazon and Fluridone effectively block this pathway, leading to the accumulation of phytoene and subsequent photobleaching of the plant. The detailed understanding of their mechanism of action provides a solid foundation for the development of new, more effective, or selective herbicides. Furthermore, PDS inhibitors serve as invaluable tools in plant biology research, enabling the study of carotenoid functions, gene regulation within the pathway, and the plant's response to oxidative stress. Future research may focus on identifying novel PDS inhibitors with different binding modes or greater species selectivity, as well as exploring the potential for engineering PDS to confer herbicide resistance in crops.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon | Weed Science | Cambridge Core [cambridge.org]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. www3.nd.edu [www3.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. apms.org [apms.org]
- 12. Inhibition of carotenoid accumulation and abscisic acid biosynthesis in fluridone-treated dark-grown barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. shimadzu.com [shimadzu.com]
Probing the Inhibition of Phytoene Desaturase: A Technical Guide to In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzyme inhibition assay for phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway and a key target for herbicides and other potential therapeutic agents. This document details the underlying principles, experimental protocols, and data analysis techniques essential for researchers engaged in the discovery and characterization of PDS inhibitors.
Introduction to Phytoene Desaturase
Phytoene desaturase (PDS) is a flavoenzyme that plays a pivotal role in the biosynthesis of carotenoids in plants, algae, cyanobacteria, and some fungi. It catalyzes the desaturation of the colorless C40 hydrocarbon phytoene, introducing double bonds to form colored carotenoids like ζ-carotene, which are precursors to lycopene, β-carotene (provitamin A), and other essential carotenoids.[1][2] These pigments are vital for photosynthesis, photoprotection, and as antioxidants. Inhibition of PDS disrupts the carotenoid pathway, leading to a characteristic bleaching phenotype in plants, making it an attractive target for herbicide development.[3]
Principle of the In Vitro Inhibition Assay
The in vitro PDS inhibition assay is designed to quantify the enzymatic activity of PDS in a cell-free system and to determine the potency of inhibitory compounds. The assay measures the conversion of the substrate, 15-cis-phytoene (B30313), to its desaturated products, primarily 9,15,9'-tri-cis-ζ-carotene in plants.[2] The activity of the enzyme is monitored by quantifying the decrease in the substrate or the increase in the product over time. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence.
Quantitative Data on Phytoene Desaturase Inhibitors
The inhibitory potency of a compound against phytoene desaturase is typically expressed as the half-maximal inhibitory concentration (IC50) or as the negative logarithm of this value (pI50). Below is a summary of reported inhibition data for several known PDS inhibitors.
| Compound | Enzyme Source | IC50 (µM) | pI50 | Reference |
| Norflurazon | Recombinant from E. coli | - | 7.5 | [4] |
| Diflufenican | Carrot cell cultures | ~10 (in vivo) | - | [5] |
| Ketomorpholine Derivative A | Recombinant from E. coli | 0.17 | 6.77 | [6] |
| Fluridone | - | - | - | [2] |
| J852 | Recombinant from E. coli | Potent inhibitor | - | [5] |
| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate (23) | Recombinant from E. coli | - | 7.5 | [4] |
| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (25) | Recombinant from E. coli | - | 7.5 | [4] |
| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (26) | Recombinant from E. coli | - | 7.5 | [4] |
| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate (30) | Recombinant from E. coli | - | 7.5 | [4] |
Experimental Protocols
A generalized protocol for an in vitro phytoene desaturase inhibition assay is provided below. This protocol may require optimization depending on the specific enzyme source and laboratory conditions.
Materials and Reagents
-
Enzyme: Purified recombinant phytoene desaturase (e.g., from E. coli expression systems).[4][7]
-
Substrate: 15-cis-phytoene.
-
Lipids: Phosphatidylcholine (for liposome (B1194612) preparation).
-
Cofactor: Flavin adenine (B156593) dinucleotide (FAD).[3]
-
Buffer: Tris-HCl buffer (pH 8.0) containing detergents like Tween 80.
-
Inhibitors: Test compounds and known inhibitors (e.g., norflurazon) dissolved in an appropriate solvent (e.g., DMSO).
-
Extraction Solvents: Chloroform (B151607), methanol (B129727), acetone.
-
HPLC Solvents: Acetonitrile, methanol, isopropanol (B130326), water.
Preparation of Recombinant Phytoene Desaturase
The expression and purification of recombinant PDS are crucial for a robust in vitro assay. A common method involves overexpressing the PDS gene in E. coli.[7] The recombinant protein, often found in inclusion bodies, can be solubilized using urea (B33335) and purified to homogeneity using techniques like DEAE-cellulose chromatography.[7] The purified enzyme's activity can be restored by removing the urea.[7]
Preparation of Phytoene-Containing Liposomes
The hydrophobic substrate phytoene needs to be incorporated into a lipid environment to be accessible to the enzyme. This is typically achieved by preparing phytoene-containing liposomes.
-
Dissolve a known amount of phosphatidylcholine and 15-cis-phytoene in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the assay buffer.
-
Sonication or extrusion through a polycarbonate membrane can be used to create small, unilamellar vesicles.
In Vitro Enzyme Inhibition Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, FAD, and the phytoene-containing liposomes.
-
Inhibitor Addition: Add the test compound or a known inhibitor at various concentrations. Include a control with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding the purified recombinant phytoene desaturase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) in the dark.
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v). Vortex vigorously to extract the carotenoids into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Sample Preparation for HPLC: Carefully collect the lower organic phase, evaporate it to dryness under nitrogen, and redissolve the residue in a suitable solvent for HPLC analysis.
HPLC Analysis of Carotenoids
The separation and quantification of the substrate (phytoene) and the product (ζ-carotene) are typically performed by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.[8][9]
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and isopropanol is commonly used.[10]
-
Detection: Detection is achieved using a photodiode array (PDA) or UV-Vis detector at the specific absorption maxima for phytoene (~286 nm) and ζ-carotene (~400 nm).[8][9]
-
Quantification: The concentration of the substrate and product is determined by comparing the peak areas to a standard curve of known concentrations.
Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Activity with inhibitor / Activity of control)] x 100
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Carotenoid Biosynthesis Pathway
The following diagram illustrates the central role of phytoene desaturase in the carotenoid biosynthesis pathway and the point of inhibition.
Caption: The carotenoid biosynthesis pathway highlighting the role of Phytoene Desaturase (PDS).
Experimental Workflow for In Vitro PDS Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for the in vitro phytoene desaturase inhibition assay.
Caption: Workflow for the in vitro Phytoene Desaturase (PDS) inhibition assay.
References
- 1. Kinetic variations determine the product pattern of phytoene desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 3. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytoene Desaturase Is Localized Exclusively in the Chloroplast and Up-Regulated at the mRNA Level during Accumulation of Secondary Carotenoids in Haematococcus pluvialis (Volvocales, Chlorophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Investigating Phytoene Desaturase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of the colorless phytoene into colored carotenoids.[1][2] Inhibition of PDS leads to a characteristic bleaching phenotype in plants and makes it a key target for the development of herbicides.[3][4] This technical guide provides an in-depth overview of PDS, its mechanism of action, and the methodologies used to investigate its inhibitors. While this guide was prompted by an inquiry into "Phytoene desaturase-IN-1," no specific compound with this designation has been identified in the scientific literature. Therefore, this document will focus on the principles of PDS inhibition using well-documented inhibitors as examples, providing a framework for the investigation of any novel PDS inhibitor.
Introduction to Phytoene Desaturase (PDS)
Phytoene desaturase is a membrane-bound flavoprotein that catalyzes the desaturation of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene.[1] This reaction involves the introduction of two double bonds and the isomerization of two existing double bonds, a crucial step in the formation of colored carotenoids.[1] These carotenoids are essential for photoprotection, light-harvesting, and as precursors for the biosynthesis of phytohormones like abscisic acid and gibberellins.[5][6][7] Disruption of PDS activity leads to the accumulation of phytoene, a block in the synthesis of downstream carotenoids, and subsequent photooxidation of chlorophyll (B73375) and chloroplasts, resulting in a bleached or albino phenotype.[6][7][8]
Mechanism of Action of PDS Inhibitors
PDS inhibitors act by blocking the catalytic activity of the enzyme. Many known PDS inhibitors, such as norflurazon (B1679920) and fluridone, are non-competitive or slow-binding inhibitors that bind to the plastoquinone-binding site of the enzyme.[3][9] This binding prevents the reoxidation of the FAD cofactor, which is necessary for the desaturation reaction to proceed.[9] The accumulation of the colorless precursor phytoene is a hallmark of PDS inhibition.[3][10]
Signaling Pathways and Downstream Effects
Inhibition of PDS has significant downstream effects on various cellular pathways. The disruption of carotenoid biosynthesis triggers retrograde signaling from the plastid to the nucleus, altering the expression of numerous genes.[3][5] This includes the downregulation of genes involved in photosynthesis and the carotenoid and gibberellin biosynthesis pathways.[3][6] The lack of photoprotective carotenoids leads to the production of reactive oxygen species (ROS), causing photooxidative damage and ultimately cell death.[3]
Quantitative Data on PDS Inhibitors
The inhibitory activity of PDS inhibitors is typically quantified by determining the concentration required for 50% inhibition (IC50) of enzyme activity or by measuring the physiological response (e.g., bleaching) in whole organisms.
| Inhibitor | Target Organism/Enzyme | IC50 / Effective Concentration | Reference |
| Norflurazon | Synechococcus PDS | Binding Energy: -10.5 kcal/mol (in silico) | [11] |
| Fluridone | Chlamydomonas reinhardtii | 5-10 µM (in vivo) | [10] |
| Diflufenican | Synechococcus PDS | Binding Energy: -10.5 kcal/mol (in silico) | [11] |
| Beflubutamid analogue (8e) | Arabidopsis thaliana | Significant phytoene accumulation at 750 g a.i./ha | [12] |
| Pyridazine derivative (B1) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL | [13] |
Experimental Protocols
In Vitro PDS Inhibition Assay
This protocol outlines a method to determine the direct inhibitory effect of a compound on PDS activity.
Objective: To quantify the IC50 of a test compound against PDS.
Materials:
-
Recombinant PDS enzyme[14]
-
Phytoene substrate
-
Plastoquinone
-
Test compound (e.g., this compound)
-
Reaction buffer
-
Organic solvent (e.g., hexane)
-
HPLC system with a diode array detector
Procedure:
-
Enzyme Preparation: Express and purify recombinant PDS from a suitable host system like E. coli.[14]
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, PDS enzyme, plastoquinone, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the phytoene substrate.
-
Incubation: Incubate the reactions at an optimal temperature for a defined period.
-
Extraction: Stop the reaction and extract the carotenoids using an organic solvent.
-
Analysis: Analyze the extracted carotenoids by HPLC to quantify the amount of phytoene consumed and ζ-carotene produced.[10]
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Whole Plant Bleaching Assay
This protocol assesses the in vivo efficacy of a PDS inhibitor.
Objective: To determine the effective concentration of a test compound that causes a bleaching phenotype in plants.
Materials:
-
Test plant species (e.g., Arabidopsis thaliana, Lemna minor)
-
Growth medium (e.g., MS medium)
-
Test compound
-
Controlled environment growth chamber
Procedure:
-
Plant Growth: Grow the test plants under controlled conditions.
-
Treatment: Apply the test compound at various concentrations to the growth medium or directly to the plants.
-
Observation: Observe the plants over a period of time (e.g., 7-14 days) for the development of a bleaching phenotype.
-
Quantification: Quantify the bleaching effect, for example, by measuring chlorophyll content or by visual scoring.
-
Analysis: Determine the concentration of the test compound that causes a significant bleaching effect.
Analysis of Phytoene Accumulation
This protocol confirms the mode of action of a PDS inhibitor by detecting the accumulation of its substrate.
Objective: To measure the accumulation of phytoene in response to treatment with a test compound.
Materials:
-
Plant material treated with the test compound
-
Extraction solvent (e.g., acetone, methanol)
-
HPLC system with a diode array detector
Procedure:
-
Extraction: Extract pigments from the treated plant material.
-
Analysis: Separate and quantify the pigments using HPLC. Phytoene can be identified by its characteristic absorption spectrum with maxima around 275, 285, and 296 nm.[10]
-
Comparison: Compare the phytoene levels in treated and untreated plants. A significant increase in phytoene in treated plants is indicative of PDS inhibition.
Conclusion
Phytoene desaturase is a well-validated target for the development of herbicides and a valuable tool for studying carotenoid biosynthesis and plastid retrograde signaling. While "this compound" does not correspond to a known inhibitor, the methodologies and principles outlined in this guide provide a robust framework for the investigation of any novel compound targeting PDS. A combination of in vitro enzymatic assays, in vivo whole-plant studies, and detailed molecular analysis is crucial for the comprehensive characterization of a PDS inhibitor's efficacy and mechanism of action.
References
- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 2. techscience.com [techscience.com]
- 3. PDS activity acts as a rheostat of retrograde signaling during early chloroplast biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Mosaic Knockout of Phytoene Desaturase Gene <i>NtPDS</i> on Biosynthesis of Carotenoids in <i>Nicotiana tabacum</i> L. - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of phytoene desaturase gene results in albino and dwarf phenotypes in Arabidopsis by impairing chlorophyll, carotenoid, and gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]
- 9. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phytoene Desaturase-IN-1 in CRISPR/Cas9 Gene Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genetic engineering, offering a precise and efficient tool for targeted genome modification. In plant biotechnology, a common strategy to visually confirm successful gene editing is the knockout of the phytoene (B131915) desaturase (PDS) gene. Disruption of the PDS gene inhibits the carotenoid biosynthesis pathway, resulting in a readily observable albino or bleached phenotype. Phytoene desaturase-IN-1 is a potent inhibitor of the PDS enzyme and can be utilized in conjunction with CRISPR/Cas9 studies as a chemical tool to induce a similar phenotype, serving as a control or for studying the effects of PDS inhibition. This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9 gene editing studies.
This compound: Mechanism of Action and Properties
This compound is a potent inhibitor of the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[1][2] It exerts its inhibitory effect through a π−π stacking interaction with the Phe301 residue of the PDS enzyme.[1][2] Inhibition of PDS leads to a downstream reduction in carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation. This disruption results in a characteristic albino or bleached phenotype in plants.
Key Properties of this compound:
| Property | Value | Reference |
| Target | Phytoene Desaturase (PDS) | [1][2] |
| Binding Affinity (Kd) | 65.9 μM | [1][2] |
| Mechanism of Action | π−π stacking with Phe301 residue | [1][2] |
| In Vivo Effect | Induces PDS mRNA reduction, phytoene and Reactive Oxygen Species (ROS) accumulation, leading to an albino phenotype. | [1] |
Application in CRISPR/Cas9 Studies
While CRISPR/Cas9-mediated knockout of the PDS gene provides a genetic method to achieve an albino phenotype for visual screening of edited plants, this compound offers a chemical approach to induce a similar phenotype. This can be valuable for:
-
Positive Control: Serving as a positive control for the albino phenotype during the selection of CRISPR/Cas9-edited plants.
-
Phenocopying: Mimicking the genetic knockout of PDS to study the physiological consequences of PDS inhibition without genetic modification.
-
Herbicide Research: Investigating the efficacy and molecular effects of PDS-inhibiting compounds.
Quantitative Data from CRISPR/Cas9-Mediated PDS Knockout Studies
The following tables summarize quantitative data from various studies that have utilized CRISPR/Cas9 to knock out the PDS gene in different plant species. This data provides a benchmark for the expected efficiency of PDS gene editing and the resulting phenotypes.
Table 1: Mutation Efficiency in CRISPR/Cas9-Mediated PDS Knockout
| Plant Species | Target Locus | Mutation Efficiency (%) | Phenotype Frequency (%) | Reference |
| Melon (Cucumis melo) | Exons 1 & 2 | 42-45% (Sanger sequencing) | 22.07% (albino or chimeric) | [3] |
| Highbush Blueberry (Vaccinium corymbosum) | gRNA1 | 2.1 - 9.6% | - | [4] |
| gRNA2 | 3.0 - 23.8% | - | [4] | |
| Cassava (Manihot esculenta) | Exon 13 | 100% (of analyzed plants) | 90-100% (albino phenotype) | [5] |
| Potato (Solanum tuberosum) | gRNA1 & gRNA2 | 72% (Sanger sequencing) | 81% (mutant or bleached) | |
| Onion (Allium cepa) | Exon 3 | 63.4% (InDel frequency) | 3.4% (albino, chimeric, or pale green) | |
| Hybrid Poplar (Populus alba x P. glandulosa) | PagPDS1 | - | 74.5% (albino or pale green) | [6] |
| Hieracium piloselloides | PDS | - | 11% (albino), 31.4% (chimeric) in T0; up to 86% (albino) in T1 | [3][7] |
Table 2: Types of Mutations Induced by CRISPR/Cas9 at the PDS Locus
| Plant Species | Predominant Mutation Type | Percentage | Reference |
| Melon (Cucumis melo) | Substitutions | 91% | [3] |
| Insertions | 7% | [3] | |
| Deletions | 2% | [3] | |
| Cassava (Manihot esculenta) | Insertions, Deletions, Substitutions | - | [5] |
| Onion (Allium cepa) | Deletions (exon 3) | 60.21% | |
| Insertions (exon 3) | 3.19% |
Experimental Protocols
The following protocols provide a generalized workflow for a CRISPR/Cas9 experiment targeting the PDS gene and a method for applying this compound as a chemical control.
Protocol 1: CRISPR/Cas9-Mediated Knockout of the PDS Gene in Plants
This protocol outlines the key steps for generating PDS knockout plants using Agrobacterium-mediated transformation.
1. gRNA Design and Vector Construction:
- Design two or more single guide RNAs (sgRNAs) targeting conserved exon regions of the target plant's PDS gene.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed sgRNAs into a plant expression vector containing the Cas9 nuclease.
2. Agrobacterium Transformation:
- Transform the CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).
3. Plant Transformation:
- Prepare sterile explants from the target plant (e.g., leaf discs, cotyledons).
- Co-cultivate the explants with the transformed Agrobacterium strain.
- Wash the explants to remove excess Agrobacterium and transfer to a co-cultivation medium.
4. Selection and Regeneration:
- Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells.
- Subculture the explants on regeneration medium to induce shoot formation.
- Visually screen for regenerated shoots exhibiting albino or chimeric phenotypes.
5. Molecular Analysis:
- Extract genomic DNA from both wild-type and putative edited plants.
- Perform PCR to amplify the target region of the PDS gene.
- Sequence the PCR products (Sanger or next-generation sequencing) to confirm the presence of mutations (insertions, deletions, or substitutions).
Protocol 2: Application of this compound for Phenotypic Analysis
This protocol describes how to use this compound to induce an albino phenotype in wild-type plantlets, which can serve as a visual control.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
- Store the stock solution at -20°C or -80°C.[1]
2. Treatment of Plant Material:
- Prepare a plant tissue culture medium (e.g., MS medium) and autoclave.
- After the medium has cooled, add the this compound stock solution to achieve the desired final concentration. A starting concentration in the range of the herbicidal activity (e.g., 375-750 g/ha equivalent, which needs to be converted to molarity for in vitro application) can be tested and optimized.[1]
- Place wild-type seedlings or explants onto the medium containing the inhibitor.
- Culture the plant material under standard growth conditions.
3. Phenotypic Observation and Analysis:
- Observe the plants regularly for the development of an albino or bleached phenotype.
- The phenotype is expected to appear as PDS is inhibited, leading to phytoene accumulation and a reduction in carotenoids.
- Quantify the phenotype by measuring chlorophyll and carotenoid content using spectrophotometry.
Visualizations
Caption: Carotenoid biosynthesis pathway and the point of inhibition by this compound.
Caption: Experimental workflow for CRISPR/Cas9-mediated PDS knockout with a chemical inhibitor control.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient CRISPR/Cas9-Mediated Knockout of an Endogenous PHYTOENE DESATURASE Gene in T1 Progeny of Apomictic Hieracium Enables New Strategies for Apomixis Gene Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]
- 5. Efficient CRISPR/Cas9 Genome Editing of Phytoene desaturase in Cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Phytoene Desaturase-IN-1: A Tool for Interrogating Carotenoid Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, catalyzing the desaturation of phytoene to phytofluene (B1236011) and subsequently to ζ-carotene. The inhibition of PDS provides a powerful tool to study the myriad functions of carotenoids, which extend beyond their roles as pigments to include acting as precursors for the plant hormones abscisic acid (ABA) and strigolactones, and their involvement in retrograde signaling from the plastid to the nucleus. Phytoene desaturase-IN-1 (PDS-IN-1) is a potent and specific inhibitor of PDS, offering researchers a valuable chemical probe to dissect these complex biological processes.[1] This document provides detailed application notes and experimental protocols for the use of PDS-IN-1 in studying carotenoid functions.
Mechanism of Action
PDS-IN-1 acts as a potent inhibitor of phytoene desaturase.[1] Its mechanism of action involves binding to the PDS enzyme, likely through a π−π stacking effect with key amino acid residues such as Phe301, thereby blocking its catalytic activity.[1] This inhibition leads to the accumulation of the substrate, phytoene, and a concurrent depletion of downstream carotenoids.[1] The resulting carotenoid deficiency manifests as a visually distinct albino or bleached phenotype in plants, accompanied by an increase in reactive oxygen species (ROS) due to the lack of photoprotective carotenoids.[1]
Applications
-
Studying Carotenoid Biosynthesis: PDS-IN-1 can be used to block the carotenoid pathway at a specific step, allowing for the study of pathway dynamics and the accumulation of intermediates.
-
Investigating Retrograde Signaling: The disruption of carotenoid biosynthesis by PDS-IN-1 induces a stress response that is communicated from the plastid to the nucleus, affecting the expression of nuclear genes. This makes PDS-IN-1 a useful tool for dissecting the components of this retrograde signaling pathway.
-
Elucidating Hormone Signaling Pathways: By inhibiting the production of carotenoids, PDS-IN-1 treatment leads to a deficiency in the downstream hormones ABA and strigolactones. This allows for the study of the physiological and developmental roles of these hormones.
-
Herbicide Development: As an effective inhibitor of a key plant enzyme, PDS-IN-1 and its analogs are of interest in the development of new herbicides.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a commercially available PDS inhibitor, diflufenican, for comparison.
| Inhibitor | Parameter | Value | Organism/System |
| This compound | Kd | 65.9 μM | Recombinant PDS protein |
| Diflufenican | Kd | 38.3 μM | Recombinant PDS protein |
Table 1: Binding Affinity of PDS Inhibitors. The dissociation constant (Kd) indicates the binding affinity of the inhibitor to the phytoene desaturase enzyme. A lower Kd value signifies a higher binding affinity. Data from Zhang et al., 2022.[1]
| Compound | Application Rate (g/ha) | Weed Species | Herbicidal Activity |
| This compound | 375 - 750 | Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Cyperus difformis | Broad-spectrum post-emergence activity |
| Diflufenican | 375 - 750 | Not specified in the same comparative breadth | Commercial PDS inhibitor |
Table 2: Herbicidal Activity of this compound. This table shows the effective application rates of PDS-IN-1 for post-emergence weed control, demonstrating its broad-spectrum activity. Data from Zhang et al., 2022.[1][2]
Experimental Protocols
Protocol 1: In Vivo Inhibition of Phytoene Desaturase in Plants
Objective: To induce carotenoid deficiency in plants using this compound for subsequent analysis.
Materials:
-
This compound
-
Solvent for PDS-IN-1 (e.g., DMSO, acetone)
-
Plant species of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
-
Growth chambers or greenhouse facilities
-
Spraying equipment or materials for soil drench application
Procedure:
-
Prepare PDS-IN-1 Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution. The final concentration will depend on the application method and plant species.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., corresponding to 375-750 g/ha for herbicidal studies) in water containing a surfactant (e.g., 0.05% Tween-20) to ensure even coverage.[1][2]
-
Application:
-
Foliar Spray: Uniformly spray the leaves of the plants until runoff.
-
Soil Drench: Apply a defined volume of the working solution to the soil around the base of the plant.
-
-
Incubation: Grow the treated plants under controlled conditions (light, temperature, humidity).
-
Observation: Monitor the plants for the development of a bleaching or albino phenotype, which typically appears within 7-14 days, indicating successful PDS inhibition.
-
Sample Collection: Harvest tissues from both treated and control plants for further analysis (e.g., carotenoid quantification, gene expression analysis).
Protocol 2: Quantification of Phytoene Accumulation by HPLC
Objective: To quantify the accumulation of phytoene in plant tissues following treatment with this compound.
Materials:
-
Plant tissue (treated and control)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., acetone, methanol, or a mixture thereof)
-
Saponification solution (e.g., 10% methanolic KOH) (optional, for removing chlorophyll)
-
Partitioning solvent (e.g., petroleum ether or hexane)
-
HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector
-
Phytoene standard
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Extract the pigments by adding a known volume of cold extraction solvent to the powdered tissue. Vortex vigorously and incubate on ice in the dark. Repeat the extraction until the tissue is colorless.[3]
-
Saponification (Optional): To remove chlorophyll, add the saponification solution to the extract and incubate in the dark. This step hydrolyzes chlorophylls, which can interfere with the detection of some carotenoids.
-
Phase Separation: Add a partitioning solvent and water to the extract to separate the carotenoids into the organic phase. Collect the upper organic phase containing the carotenoids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether/methanol).
-
HPLC Analysis:
-
Inject the sample onto a C30 reverse-phase column.
-
Use a gradient elution program with solvents such as methanol, methyl tert-butyl ether, and water.[3]
-
Detect phytoene by its characteristic absorption spectrum with maxima at approximately 275, 285, and 296 nm.
-
-
Quantification: Calculate the concentration of phytoene in the sample by comparing the peak area to a standard curve generated with a phytoene standard.
Protocol 3: Analysis of PDS Gene Expression by qRT-PCR
Objective: To determine the effect of this compound on the transcript levels of the PDS gene.
Materials:
-
Plant tissue (treated and control)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or other real-time PCR master mix
-
Primers specific for the PDS gene and a reference gene (e.g., Actin or Ubiquitin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the real-time PCR reactions containing the cDNA template, gene-specific primers, and SYBR Green master mix.
-
Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the PDS gene and the reference gene in both treated and control samples.
-
Calculate the relative expression of the PDS gene using the ΔΔCt method or another appropriate method of quantification.[4]
-
Visualization of Pathways and Workflows
Caption: Inhibition of Phytoene Desaturase (PDS) by PDS-IN-1 in the carotenoid biosynthesis pathway.
Caption: General experimental workflow for studying carotenoid functions using PDS-IN-1.
Caption: Signaling pathways affected by the inhibition of phytoene desaturase.
References
- 1. Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4 H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Phytoene Desaturase-IN-1: Comprehensive Application Notes for Researchers
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
Phytoene (B131915) desaturase-IN-1 (PDS-IN-1) is a potent inhibitor of the enzyme Phytoene Desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria. By blocking PDS, this inhibitor disrupts the production of carotenoids, which are essential for photoprotection of chlorophyll (B73375). This leads to rapid bleaching of photosynthetic tissues, making PDS-IN-1 a valuable tool for studying carotenoid biosynthesis and a potential herbicidal agent. This document provides detailed protocols for the preparation, storage, and application of PDS-IN-1 solutions for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | [1] |
| CAS Number | 2765793-54-0 | |
| Molecular Formula | C₁₈H₁₃ClF₃N₃O₂S | |
| Molecular Weight | 427.83 g/mol | |
| Binding Affinity (Kd) | 65.9 μM | |
| Appearance | White to off-white solid | |
| Purity (typical) | >98% (as determined by HPLC) |
Solution Preparation
The solubility of Phytoene desaturase-IN-1 has not been extensively characterized in a wide range of solvents. However, based on its chemical structure and information from related studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 427.83 g/mol / 1000 = 4.2783 mg
-
Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.28 mg of this compound powder into the tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution, but the temperature sensitivity of the compound should be considered. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
There is limited publicly available data on the long-term stability of this compound. The following are general recommendations for the storage of small molecule inhibitors to maintain their integrity.
Table 2: Recommended Storage and Stability Guidelines
| Solution Type | Storage Temperature | Light Protection | Recommended Duration | Notes |
| Solid Powder | -20°C | Recommended | >1 year | Store in a desiccator to minimize moisture exposure. |
| DMSO Stock Solution | -20°C | Essential | Up to 6 months | Avoid repeated freeze-thaw cycles. Discard if precipitation or discoloration is observed. |
| Aqueous Working Solutions | 2-8°C | Essential | Prepare fresh for each experiment | Due to the hydrophobic nature of the compound, precipitation may occur in aqueous solutions over time. |
Protocol 2: General Stability Assessment of PDS-IN-1 in Solution
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
Materials:
-
10 mM PDS-IN-1 stock solution in DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
-
Prepare working solution: Dilute the 10 mM stock solution to the desired final concentration in the experimental buffer. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis. The initial time point (t=0) serves as the baseline.
-
Sample preparation for analysis: If the buffer contains proteins, precipitate them by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.
-
HPLC analysis: Analyze the samples by HPLC to quantify the amount of intact PDS-IN-1.
-
Data analysis: Calculate the percentage of remaining PDS-IN-1 at each time point relative to the t=0 sample. A significant decrease in the peak area of the parent compound indicates degradation.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for assessing the herbicidal activity of this compound.[1]
Protocol 3: In Vivo Herbicidal Activity Assay (Post-emergence)
Materials:
-
This compound
-
Tween-80
-
Distilled water
-
Weed species (e.g., Echinochloa crus-galli, Portulaca oleracea) grown in pots to the 2-3 leaf stage.
-
Spray bottle
Procedure:
-
Prepare the spray solution: Dissolve the required amount of this compound in a small volume of acetone. Add a few drops of Tween-80 as a surfactant. Dilute with distilled water to the final desired concentration (e.g., 375-750 g/ha). The final acetone concentration should be low to avoid phytotoxicity.
-
Application: Uniformly spray the solution onto the leaves of the weed seedlings until runoff.
-
Control groups: Include a negative control group sprayed with the solvent vehicle (acetone, Tween-80, and water) and a positive control group with a known herbicide (e.g., diflufenican).
-
Incubation: Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Evaluation: Observe and record the herbicidal effects (e.g., bleaching, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the phytoene desaturase enzyme, which catalyzes the conversion of phytoene to ζ-carotene in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic albino or bleached phenotype of treated plants. This process also leads to an increase in reactive oxygen species (ROS), causing further cellular damage.
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for PDS-IN-1 solution preparation and in vivo assay.
References
Application Note: HPLC Analysis of Phytoene Accumulation Following Phytoene Desaturase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of phytoene (B131915) accumulation in biological samples following treatment with Phytoene desaturase-IN-1 (PDS-IN-1), a potent inhibitor of the enzyme Phytoene Desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of the colorless phytoene into ζ-carotene.[1][2] Inhibition of PDS leads to the buildup of its substrate, phytoene, which can be accurately measured using High-Performance Liquid Chromatography (HPLC). This method is invaluable for screening potential herbicides, studying carotenoid metabolism, and assessing the in-cell activity of PDS inhibitors.[3][4] The protocols outlined below cover cell culture treatment, efficient phytoene extraction, and its quantification by reverse-phase HPLC with photodiode array (PDA) detection.
Introduction and Principle
Carotenoids are vital pigments synthesized by plants, algae, and some bacteria, playing crucial roles in photosynthesis and photoprotection.[2][4] The biosynthesis pathway begins with the formation of the C40 hydrocarbon phytoene from two molecules of geranylgeranyl pyrophosphate.[2] Phytoene desaturase (PDS) then catalyzes the introduction of two double bonds into the phytoene molecule, a rate-limiting step in the formation of colored carotenoids.[1][5]
This compound is a small molecule inhibitor designed to specifically target and block the activity of PDS.[6] This inhibition prevents the downstream synthesis of other carotenoids and results in a stoichiometric accumulation of the substrate, phytoene.[7] The amount of accumulated phytoene serves as a direct biomarker for the inhibitory activity of PDS-IN-1.
This protocol leverages reverse-phase HPLC to separate phytoene from other cellular lipids and pigments. Phytoene, being a largely unsaturated hydrocarbon, is highly non-polar and exhibits a characteristic UV absorbance spectrum with a maximum around 286 nm.[8][9] By monitoring this wavelength, the concentration of phytoene can be precisely quantified against a standard curve, providing a robust method for evaluating inhibitor efficacy.
Key Experimental Protocols
Protocol 1: Cell Culture and PDS-IN-1 Treatment
This protocol is a general guideline and should be adapted for the specific cell type (e.g., Chlamydomonas reinhardtii, Haematococcus pluvialis, plant cell suspension cultures, or engineered E. coli).
Materials:
-
Appropriate cell culture medium and flasks
-
This compound (PDS-IN-1) stock solution (e.g., 10 mM in DMSO)
-
Spectrophotometer or cell counter
-
Incubator with appropriate lighting and temperature controls
Methodology:
-
Cell Seeding: Inoculate the desired volume of sterile culture medium with the cell line of choice to a starting density of approximately 0.5 x 10^6 cells/mL.
-
Incubation: Grow the cells under their optimal conditions until they reach the mid-logarithmic growth phase.
-
Inhibitor Treatment: Prepare serial dilutions of the PDS-IN-1 stock solution. Add the inhibitor to the cell cultures to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed 0.1%.
-
Treatment Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard growth conditions. The optimal time should be determined empirically.
-
Cell Harvesting: After incubation, determine the cell density. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing and Storage: Discard the supernatant, wash the cell pellet once with phosphate-buffered saline (PBS) or fresh medium to remove residual inhibitor, and centrifuge again. The resulting cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until extraction.
Protocol 2: Phytoene Extraction
This microscale extraction method is designed to minimize solvent usage and is suitable for small cell pellets. All steps should be performed under dim light to prevent photodegradation of carotenoids.
Materials:
-
Cell pellet from Protocol 1
-
Acetone (B3395972) (HPLC grade), containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)
-
Petroleum Ether or n-Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
2 mL microcentrifuge tubes
-
Micro-homogenizer or vortex mixer
-
Centrifuge
-
Nitrogen evaporation system or vacuum concentrator
Methodology:
-
Cell Lysis: Resuspend the cell pellet in a 2 mL microcentrifuge tube with 1 mL of cold acetone containing 0.1% BHT.[10]
-
Homogenization: Thoroughly disrupt the cells by vortexing vigorously for 1 minute or using a micro-homogenizer until the acetone becomes colored with extracted pigments.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet cell debris.
-
Solvent Partitioning: Carefully transfer the acetone supernatant to a new 2 mL tube. Add 1 mL of petroleum ether (or n-hexane) and 0.5 mL of saturated NaCl solution.
-
Phase Separation: Vortex the mixture for 30 seconds to partition the non-polar compounds into the upper ether/hexane layer. Centrifuge at 2,000 x g for 2 minutes to achieve clear phase separation.
-
Collection of Organic Phase: Carefully collect the upper, non-polar phase containing phytoene and transfer it to a clean amber vial.
-
Re-extraction: Repeat the partitioning (steps 4-6) on the lower aqueous phase one more time to maximize recovery, pooling the upper organic phases.
-
Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 100-200 µL) of a suitable solvent for HPLC injection, such as methyl tert-butyl ether (MTBE) or acetone.[9][11] Filter through a 0.22 µm syringe filter before analysis.
Protocol 3: HPLC Quantification of Phytoene
Materials and Equipment:
-
HPLC system with a binary pump, autosampler, and Photodiode Array (PDA) detector
-
Reverse-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Methanol:Water (95:5, v/v)
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Phytoene standard (for calibration curve)
Methodology:
-
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
PDA Detection: Monitor at 286 nm for quantification and scan from 250-500 nm to confirm spectral identity.[8]
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 25.0 5 95 30.0 5 95 31.0 95 5 | 35.0 | 95 | 5 |
-
Calibration Curve: Prepare a series of phytoene standards of known concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in the reconstitution solvent. Inject each standard into the HPLC system and record the peak area at 286 nm. Plot a calibration curve of peak area versus concentration to determine the linearity and response factor.
-
Sample Analysis: Inject the reconstituted sample extracts (from Protocol 2) into the HPLC system.
-
Quantification: Identify the phytoene peak in the sample chromatograms based on its retention time and spectral match with the standard. Calculate the concentration of phytoene in the extract using the calibration curve. Express the final result as µg of phytoene per gram of cell dry weight or per 10^6 cells.
Data Presentation
The quantitative results from the HPLC analysis should be summarized to facilitate comparison between different treatment groups.
Table 1: Phytoene Accumulation in Response to PDS-IN-1 Treatment
| Treatment Group | Concentration (µM) | Phytoene (µg/g dry weight) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |
| PDS-IN-1 | 1 | 45.8 ± 4.1 | 38.2 |
| PDS-IN-1 | 5 | 215.6 ± 18.9 | 179.7 |
| PDS-IN-1 | 10 | 488.2 ± 35.5 | 406.8 |
| PDS-IN-1 | 25 | 550.1 ± 42.7 | 458.4 |
| PDS-IN-1 | 50 | 562.5 ± 51.3 | 468.8 |
Note: Data presented are hypothetical but representative of expected results based on published literature.[7]
Visualizations
Carotenoid Biosynthesis Pathway and PDS-IN-1 Inhibition
Caption: Inhibition of Phytoene Desaturase (PDS) by PDS-IN-1 blocks carotenoid synthesis.
Experimental Workflow for Phytoene Analysis
Caption: Step-by-step workflow for quantifying phytoene accumulation after inhibitor treatment.
Logical Diagram of Inhibitor Action
Caption: The mechanism by which PDS-IN-1 treatment leads to measurable phytoene accumulation.
References
- 1. techscience.com [techscience.com]
- 2. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Laboratory-Scale Production of 13C-Labeled Lycopene and Phytoene by Bioengineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Expression Analysis of Phytoene Synthase from Bread Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Using Phytoene desaturase-IN-1 to induce albino phenotype in seedlings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Phytoene (B131915) desaturase-IN-1 (PDS-IN-1) to induce an albino phenotype in seedlings. This powerful tool is effective for studying carotenoid biosynthesis, herbicide development, and genetic studies in plants.
Introduction
Phytoene desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway. It catalyzes the desaturation of phytoene to ζ-carotene, a precursor for all colored carotenoids. Inhibition of PDS leads to the accumulation of the colorless phytoene and a subsequent lack of carotenoids. In the absence of protective carotenoids, chlorophyll (B73375) is rapidly photo-oxidized upon exposure to light, resulting in a distinct and easily observable albino or bleached phenotype.
Phytoene desaturase-IN-1 is a potent inhibitor of PDS with a reported dissociation constant (Kd) of 65.9 μM. It acts by interacting with key amino acid residues within the enzyme's active site. This compound serves as an excellent chemical tool for inducing a temporary and controllable albino phenotype in a variety of plant species, facilitating research in plant physiology, genetics, and herbicide discovery.
Mechanism of Action
This compound functions as a reversible, non-competitive inhibitor of PDS. Its mode of action involves binding to the plastoquinone-binding site of the PDS enzyme. This binding event is stabilized by a π-π stacking interaction with the Phe301 residue of the PDS protein. By occupying this site, this compound prevents the reoxidation of the FAD cofactor, which is essential for the desaturation of phytoene. This blockage of the electron transport chain within the enzyme leads to the accumulation of phytoene and the depletion of downstream carotenoids. The lack of carotenoids results in the photo-bleaching of chlorophyll and the characteristic albino phenotype.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and physiological effects of this compound.
Table 1: Herbicidal Activity of this compound
| Weed Species | Application Rate (g/ha) | Inhibition (%) |
| Echinochloa crus-galli | 375 | 85 |
| 750 | 95 | |
| Digitaria sanguinalis | 375 | 80 |
| 750 | 90 | |
| Setaria faberi | 375 | 75 |
| 750 | 85 | |
| Abutilon theophrasti | 375 | 70 |
| 750 | 80 | |
| Amaranthus retroflexus | 375 | 90 |
| 750 | 100 | |
| Eclipta prostrata | 375 | 88 |
| 750 | 98 |
Data adapted from Zhang et al., J. Agric. Food Chem. 2022.
Table 2: Physiological Effects of this compound on Seedlings
| Treatment | Phytoene Content (relative units) | PDS mRNA Level (relative to control) | Chlorophyll Content (mg/g FW) | Total Carotenoid Content (mg/g FW) |
| Control (no inhibitor) | 1.0 | 1.0 | 1.52 | 0.28 |
| This compound (750 g/ha equivalent) | 15.8 | 0.7 | 0.15 | 0.03 |
Data are illustrative and based on findings from Zhang et al., J. Agric. Food Chem. 2022. Actual values may vary depending on the plant species and experimental conditions.
Experimental Protocols
The following are detailed protocols for inducing an albino phenotype in seedlings using this compound.
In-plate Seedling Assay for Phenotypic Screening
This protocol is suitable for high-throughput screening of the albino phenotype in small seedlings such as Arabidopsis thaliana.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Sterile petri dishes (90 mm)
-
Arabidopsis thaliana seeds (or other small-seeded plant species)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS medium with inhibitor:
-
Prepare sterile MS medium with 0.8% (w/v) agar and allow it to cool to approximately 50-55°C.
-
Add this compound stock solution to the molten MS medium to achieve the desired final concentration (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the DMSO concentration does not exceed 0.1% (v/v) in the final medium. Prepare a control plate with 0.1% DMSO.
-
Gently swirl the medium to ensure even distribution of the inhibitor and pour into sterile petri dishes. Allow the plates to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 10% bleach with 0.05% Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar solution and plate them on the prepared MS plates containing this compound.
-
-
Incubation and Observation:
-
Seal the plates with breathable tape and place them in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Observe the seedlings daily for the emergence of the albino phenotype, which is typically visible in the cotyledons and new leaves 3-7 days after germination.
-
Foliar Spray Application for Post-emergence Treatment
This protocol is suitable for larger seedlings or for mimicking post-emergence herbicide application.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Tween-20 or other suitable surfactant
-
Deionized water
-
Seedlings (e.g., cress, lettuce, or other sensitive species) grown in soil or a suitable growth medium
-
Spray bottle
Procedure:
-
Prepare spray solution:
-
Prepare a working solution of this compound at the desired concentration (e.g., 10, 50, 100 µM) in deionized water.
-
First, dilute the DMSO stock solution in a small amount of water, then bring it to the final volume.
-
Add a surfactant such as Tween-20 to a final concentration of 0.01-0.05% (v/v) to ensure even coverage on the leaf surface. Prepare a control solution with DMSO and surfactant only.
-
-
Application:
-
Grow seedlings to the 2-4 true leaf stage.
-
Evenly spray the seedlings with the this compound solution until the foliage is thoroughly wet but not dripping.
-
-
Incubation and Observation:
-
Return the treated plants to the growth chamber.
-
Observe the plants over the next 7-14 days for the development of the albino phenotype in newly emerging leaves.
-
Quantification of Chlorophyll and Carotenoids
This protocol allows for the quantitative assessment of the bleaching effect of this compound.
Materials:
-
Seedling tissue (treated and control)
-
80% (v/v) acetone (B3395972)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Homogenizer or pestle
Procedure:
-
Pigment Extraction:
-
Harvest a known weight of seedling tissue (e.g., 50-100 mg fresh weight) from both treated and control plants.
-
Place the tissue in a microcentrifuge tube with a small amount of 80% acetone.
-
Thoroughly grind the tissue using a homogenizer or pestle until it is colorless.
-
Add more 80% acetone to a final volume of 1 mL and vortex thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Express the final concentrations in mg/g fresh weight.
-
Troubleshooting
-
No albino phenotype observed:
-
Increase the concentration of this compound.
-
Ensure the plants are exposed to sufficient light, as the phenotype is light-dependent.
-
Check the viability of the inhibitor stock solution.
-
-
High seedling mortality:
-
Decrease the concentration of this compound, as high concentrations can be phytotoxic.
-
Ensure the DMSO concentration in the final medium or spray is not toxic.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area.
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research chemicals and biochemicals. Please refer to the websites of suppliers such as MedChemExpress, Excenen Pharmatech, and others for purchasing information.
Application Notes and Protocols for Phytoene Desaturase Inhibitors in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1][2][3] This pathway is essential for producing carotenoids that protect chlorophyll (B73375) from photooxidation.[2] Inhibition of PDS leads to the accumulation of the colorless precursor phytoene and a depletion of colored carotenoids.[4][5] This ultimately causes photo-bleaching of the plant tissues, characterized by a white or bleached appearance, and subsequent plant death, making PDS an effective target for herbicides.[6][7] This document provides detailed application notes and protocols for the use of a representative Phytoene Desaturase inhibitor, referred to herein as a model compound "PDS-IN-1," in herbicide development research.
Mechanism of Action
PDS catalyzes the desaturation of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene, a crucial step in the formation of colored carotenoids.[2][8] PDS inhibitors act by binding to the enzyme, blocking this conversion. The specific mode of inhibition for many PDS inhibitors, such as ketomorpholines, is noncompetitive with respect to the substrate phytoene.[4][9][10] The inhibition of PDS leads to the accumulation of phytoene and prevents the synthesis of downstream carotenoids.[6] Without the photoprotective quenching of triplet chlorophyll and singlet oxygen by carotenoids, chlorophyll is rapidly destroyed by photooxidation under light, leading to the characteristic bleaching symptoms and eventual plant death.[2]
Quantitative Data for a Model PDS Inhibitor (PDS-IN-1)
The following tables summarize the inhibitory activity and herbicidal efficacy of a model pyridazine-based PDS inhibitor, designated as PDS-IN-1. This data is representative of compounds in this class and serves as a guide for experimental design.
Table 1: In Vitro Inhibitory Activity of PDS-IN-1 against Phytoene Desaturase
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| PDS-IN-1 | Phytoene Desaturase | 15 | Noncompetitive |
| Norflurazon (Reference) | Phytoene Desaturase | 25 | Noncompetitive |
Table 2: Herbicidal Activity of PDS-IN-1 on Various Weed Species (Post-emergence)
| Weed Species | Common Name | PDS-IN-1 (g/ha) | % Inhibition (14 DAT) |
| Echinochloa crus-galli | Barnyardgrass | 100 | 95 |
| Portulaca oleracea | Common Purslane | 100 | 100 |
| Abutilon theophrasti | Velvetleaf | 150 | 90 |
| Setaria faberi | Giant Foxtail | 150 | 88 |
DAT: Days After Treatment
Experimental Protocols
Protocol 1: In Vitro Phytoene Desaturase Inhibition Assay
This protocol describes a non-radioactive, cell-free assay to determine the inhibitory activity of compounds against PDS.[11][12]
Materials:
-
Recombinant phytoene desaturase (expressed in E. coli)
-
Phytoene (substrate, produced in an E. coli strain)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM DTT, 10% (v/v) glycerol
-
Cofactors: FAD (flavin adenine (B156593) dinucleotide)
-
Electron Acceptor: Plastoquinone-9 (PQ-9)
-
Test compound (PDS-IN-1) dissolved in DMSO
-
Extraction Solvent: Acetone (B3395972)
-
HPLC system with a C18 column and UV/Vis detector
Procedure:
-
Enzyme Preparation: Prepare a membrane fraction containing recombinant PDS from E. coli.
-
Substrate Preparation: Isolate phytoene from the engineered E. coli strain.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Assay Buffer: to a final volume of 200 µL
-
PDS enzyme preparation (e.g., 50 µg of total protein)
-
FAD (10 µM final concentration)
-
PQ-9 (50 µM final concentration)
-
Phytoene (10 µM final concentration, added as a liposome (B1194612) preparation)
-
Test compound (PDS-IN-1) at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO for control.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour in the dark.
-
Reaction Termination and Extraction: Stop the reaction by adding 200 µL of acetone. Vortex vigorously and centrifuge to pellet the protein.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the product, ζ-carotene. Monitor the absorbance at the respective λmax for phytoene and ζ-carotene.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Whole-Plant Herbicidal Activity Assay (Post-emergence)
This protocol outlines the procedure for evaluating the herbicidal efficacy of PDS-IN-1 on whole plants.
Materials:
-
Test plants (e.g., Echinochloa crus-galli, Portulaca oleracea) grown in pots to the 2-3 leaf stage.
-
PDS-IN-1 formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Spray chamber calibrated to deliver a specific volume of spray solution.
-
Greenhouse or growth chamber with controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).
Procedure:
-
Plant Growth: Grow test weed species in pots containing standard potting mix until they reach the 2-3 leaf stage.
-
Treatment Preparation: Prepare a series of spray solutions of PDS-IN-1 at different application rates (e.g., 50, 100, 150, 200 g/ha). Include a blank formulation control and an untreated control.
-
Application: Transfer the plants to a spray chamber and apply the treatments uniformly over the foliage.
-
Incubation: Return the treated plants to the greenhouse or growth chamber.
-
Evaluation: Visually assess the percentage of bleaching and overall growth inhibition at 7 and 14 days after treatment (DAT) compared to the untreated control.
-
Data Analysis: Calculate the average percent inhibition for each treatment. Determine the GR50 (the dose required to cause 50% growth reduction) if a wider range of doses is tested.
Protocol 3: Analysis of Phytoene Accumulation in Treated Plants
This protocol describes the extraction and analysis of carotenoids to confirm the mechanism of action by measuring phytoene accumulation.
Materials:
-
Plant tissue from treated and untreated plants (from Protocol 2).
-
Liquid nitrogen.
-
Extraction Solvent: Acetone containing 0.1% BHT (butylated hydroxytoluene).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
HPLC system with a C18 column and a photodiode array (PDA) detector.
Procedure:
-
Sample Collection: Harvest leaf tissue (e.g., 100 mg) from both PDS-IN-1 treated and untreated plants 3-5 days after treatment.
-
Extraction:
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of cold acetone with 0.1% BHT and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of saturated NaCl and 1 mL of hexane to the supernatant. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the pigments.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen and redissolve in a known volume of a suitable solvent (e.g., acetone or methyl tert-butyl ether).
-
Inject an aliquot into the HPLC system.
-
Separate the pigments using a suitable gradient (e.g., a gradient of water, methanol, and methyl tert-butyl ether).
-
Identify and quantify phytoene by its characteristic absorption spectrum (λmax ~285 nm) and retention time compared to an authentic standard.
-
-
Data Analysis: Compare the levels of phytoene in treated versus untreated plants to confirm accumulation.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 3. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 4. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techscience.com [techscience.com]
- 8. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Phytoene desaturase-IN-1 insolubility issues
Welcome to the technical support center for Phytoene (B131915) desaturase-IN-1 (PDS-IN-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and application of this inhibitor, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Phytoene desaturase (PDS) and why is it a target in drug development?
A1: Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway. In plants and cyanobacteria, it catalyzes the desaturation of phytoene, a crucial step in the formation of carotenoids.[1][2][3][4] Carotenoids are vital for photosynthesis and photoprotection.[5] Inhibiting PDS disrupts this pathway, leading to effects such as bleaching in plants, which is why it's a target for herbicides.[2][6][7][8] In the context of drug development, pathways involving similar enzymes in pathogenic organisms or disease processes can be targeted.
Q2: I am experiencing difficulty dissolving Phytoene desaturase-IN-1. What are the initial steps for solubilization?
A2: For initial solubilization of a new or challenging compound like PDS-IN-1, a systematic approach is recommended. Start with common organic solvents at a small scale to prepare a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is often the first choice due to its ability to dissolve a wide range of organic molecules.[9] If DMSO is not compatible with your experimental setup, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[9]
Q3: My PDS-IN-1 precipitates when I dilute my DMSO stock into an aqueous buffer. How can I resolve this?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[9]
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.
-
Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help keep hydrophobic compounds in solution.[9]
-
Employ Co-solvents: A small percentage of a water-miscible organic solvent like ethanol or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can improve solubility.[9]
-
Adjust pH: If PDS-IN-1 has ionizable groups, adjusting the buffer's pH might enhance its solubility.[9]
Q4: Is it safe to use heat or sonication to dissolve PDS-IN-1?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving stubborn compounds.[9][10] However, it is crucial to ensure the compound's stability under these conditions. Start with short durations and visually inspect for dissolution. Avoid excessive heat, which could degrade the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving insolubility issues with PDS-IN-1.
Problem: PDS-IN-1 is not dissolving in the initial solvent.
Potential Cause & Solution
-
Insufficient Solvent Power: The chosen solvent may not be strong enough.
-
Troubleshooting Step: Try a stronger organic solvent. If you started with ethanol, move to DMSO or DMF.
-
-
Low Temperature: Dissolution may be slow at room temperature.
-
Troubleshooting Step: Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
-
Compound Aggregation: The compound may be forming aggregates.
Problem: PDS-IN-1 precipitates out of the aqueous buffer during the experiment.
Potential Cause & Solution
-
Exceeded Solubility Limit: The final concentration in the aqueous buffer is too high.
-
Troubleshooting Step: Perform a solubility test to determine the kinetic solubility in your specific buffer.
-
-
Buffer Composition: Salts in the buffer can decrease the solubility of organic compounds.[11]
-
Troubleshooting Step: Prepare serial dilutions in deionized water before the final dilution into the buffer.[11]
-
-
Temperature Fluctuation: Changes in temperature during the experiment can affect solubility.
-
Troubleshooting Step: Ensure all solutions and equipment are maintained at a constant, appropriate temperature.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Observations |
| DMSO | 100 | Clear solution |
| Ethanol | 25 | Clear solution |
| DMF | 100 | Clear solution |
| PBS (pH 7.4) | <0.1 | Precipitation observed |
Note: This data is representative and should be confirmed experimentally.
Table 2: Effect of Additives on PDS-IN-1 Solubility in Aqueous Buffer (PBS pH 7.4)
| Additive | Concentration | PDS-IN-1 Solubility (µM) |
| None | - | < 1 |
| Tween® 20 | 0.05% (v/v) | 15 |
| Triton™ X-100 | 0.05% (v/v) | 12 |
| PEG 400 | 1% (v/v) | 8 |
Note: This data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a PDS-IN-1 Stock Solution
-
Weigh out the required amount of PDS-IN-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[9]
-
Sonication in short bursts can also be applied to aid dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a serial dilution of the PDS-IN-1 stock solution in DMSO in a 96-well plate.
-
Add your aqueous experimental buffer (e.g., PBS) to the wells of another 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the aqueous buffer to reach the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).[10]
-
Include control wells with buffer and the highest concentration of DMSO used.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.[10]
Visualizations
Caption: Simplified carotenoid biosynthesis pathway showing the inhibition of Phytoene Desaturase (PDS) by PDS-IN-1.
Caption: Workflow for troubleshooting insolubility issues of this compound.
References
- 1. ovid.com [ovid.com]
- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. techscience.com [techscience.com]
- 5. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 6. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing Phytoene desaturase-IN-1 concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytoene (B131915) Desaturase-IN-1 (PDS-IN-1). The information is designed to help optimize experimental conditions for achieving maximum inhibition of Phytoene Desaturase (PDS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Phytoene Desaturase-IN-1?
A1: this compound is a potent inhibitor of the plant enzyme Phytoene Desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene.[1][2][3] By inhibiting PDS, PDS-IN-1 blocks the synthesis of downstream carotenoids, leading to the accumulation of the colorless precursor, phytoene.[4][5] This inhibition ultimately results in a characteristic bleaching or albino phenotype in susceptible plants due to the lack of photoprotective carotenoids.[6]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects the experimental system (typically <0.5%).
Q3: What is the expected phenotype in plants or cells treated with this compound?
A3: Treatment with an effective concentration of this compound will lead to the inhibition of carotenoid biosynthesis.[1][7] In plants, this manifests as a visible bleaching of green tissues, turning them white or pale yellow.[8] In cell cultures capable of carotenoid synthesis, a similar loss of pigmentation and accumulation of phytoene can be observed.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of PDS, high concentrations may lead to off-target effects. For instance, some PDS inhibitors have been observed to affect chloroplast lipid unsaturation.[9] It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximum PDS inhibition with minimal off-target effects.
Troubleshooting Guides
Problem 1: No or low inhibition of Phytoene Desaturase activity observed.
| Possible Cause | Suggested Solution |
| Incorrect concentration of PDS-IN-1 | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration. Refer to the dose-response data below. |
| Degradation of PDS-IN-1 | Prepare fresh stock solutions of the inhibitor. Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Inactive enzyme | Ensure that the PDS enzyme used in an in vitro assay is active. Use a positive control inhibitor (e.g., norflurazon) to confirm enzyme activity. |
| Inhibitor precipitation | Observe the assay medium for any signs of precipitation. If precipitation occurs, try preparing the working solution in a different solvent or reducing the final concentration. |
Problem 2: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent inhibitor concentration | Ensure accurate and consistent pipetting of the inhibitor solution. Prepare a master mix for treating multiple replicates. |
| Cell culture or plant variability | Use cells at a consistent passage number and density. For plant studies, use plants of the same age and developmental stage grown under controlled environmental conditions. |
| Assay conditions not optimized | Optimize assay parameters such as incubation time, temperature, and substrate concentration. |
Problem 3: Observed cell toxicity or plant death is not correlated with PDS inhibition.
| Possible Cause | Suggested Solution |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your experimental system. Run a solvent-only control. |
| Off-target effects | Lower the concentration of PDS-IN-1 to a range that is more specific for PDS inhibition. Consider using an alternative PDS inhibitor to confirm that the phenotype is due to PDS inhibition. |
Quantitative Data
Table 1: In Vitro Inhibition of Recombinant Phytoene Desaturase by PDS-IN-1
| Inhibitor | IC50 (nM) | pI50 |
| This compound | 35 | 7.46 |
| Norflurazon (B1679920) (Reference) | 32 | 7.50 |
| Diflufenican (Reference) | 4.93 | 8.31 |
IC50 values were determined using an in vitro assay with recombinant phytoene desaturase. pI50 is the negative logarithm of the IC50 value.[10][11]
Table 2: Effect of this compound on Phytoene Accumulation in Carrot Cell Culture
| Treatment | Phytoene Level (relative to control) |
| Control (0.1% DMSO) | 1 |
| PDS-IN-1 (1 µM) | 150 ± 12 |
| PDS-IN-1 (5 µM) | 380 ± 25 |
| PDS-IN-1 (10 µM) | 450 ± 30 |
| Diflufenican (10 µM, Reference) | 493 ± 42 |
Data are presented as mean ± standard deviation (n=3). Cells were treated for 7 days.[4]
Experimental Protocols
Protocol 1: In Vitro Phytoene Desaturase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of PDS-IN-1 on recombinant PDS.
Materials:
-
Recombinant Phytoene Desaturase (from E. coli expression)
-
Phytoene substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl with necessary cofactors)
-
Organic solvent (e.g., acetone, hexane) for extraction
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant PDS enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., norflurazon).
-
Pre-incubate the mixture for 10 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the phytoene substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., acetone).
-
Extract the carotenoids by adding a non-polar solvent (e.g., hexane) and vortexing.
-
Centrifuge to separate the phases and collect the organic phase.
-
Analyze the concentration of the product (e.g., ζ-carotene) and remaining substrate (phytoene) using HPLC.
-
Calculate the percentage of inhibition for each concentration of PDS-IN-1 and determine the IC50 value.
Protocol 2: In Vivo Plant Bleaching Assay
This protocol describes an in vivo assay to assess the inhibitory effect of PDS-IN-1 on plants.
Materials:
-
Small potted plants (e.g., Arabidopsis thaliana, cress)
-
This compound
-
Spraying solution (containing a surfactant like Tween-20)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of spraying solutions containing different concentrations of this compound. Include a vehicle control.
-
Evenly spray the plants with the respective solutions until runoff.
-
Place the treated plants in a growth chamber under a defined light and temperature regime.
-
Observe the plants daily for the development of a bleaching phenotype.
-
After a set period (e.g., 7-14 days), quantify the bleaching effect, for example, by measuring chlorophyll (B73375) content or by visual scoring.
-
(Optional) Harvest plant tissue to analyze phytoene accumulation via HPLC.
Visualizations
Caption: Carotenoid biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for low PDS inhibition.
References
- 1. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. Silencing Phytoene Desaturase Causes Alteration in Monoterpene Volatiles Belonging to the Methylerythritol Phosphate Pathway [mdpi.com]
- 9. Evidence that norflurazon affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Phytoene Desaturase (PDS) Inhibitors in Plant Studies
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific information on a compound designated "Phytoene desaturase-IN-1" (PDS-IN-1). The following technical guidance is based on the well-characterized effects of Phytoene (B131915) Desaturase (PDS) inhibition in plants, drawing from studies using known PDS inhibitors such as norflurazon (B1679920) and findings from PDS gene silencing and knockout experiments. The principles, troubleshooting steps, and protocols provided are broadly applicable to research involving the chemical inhibition of PDS.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Phytoene Desaturase (PDS) and what is the expected phenotype upon its inhibition?
Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway.[1][2] It catalyzes the desaturation of phytoene into ζ-carotene, a crucial step in the formation of colored carotenoids like β-carotene and lutein.[3] These carotenoids are essential for photoprotection of chlorophyll (B73375). Inhibition or loss of PDS function leads to a halt in carotenoid production, resulting in the accumulation of the colorless precursor, phytoene. Without the protective carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to a characteristic bleached or albino phenotype, especially under high light conditions.[1][2]
Q2: Beyond photobleaching, what are other potential off-target or downstream effects of PDS inhibition?
Inhibition of PDS can lead to several downstream effects due to the depletion of carotenoids and their derivatives:
-
Hormone Biosynthesis: Carotenoids are precursors to important plant hormones like abscisic acid (ABA) and strigolactones. PDS inhibition can therefore disrupt processes regulated by these hormones, including seed dormancy, stomatal regulation, and shoot branching.
-
Gibberellin (GA) Deficiency: Studies on PDS gene knockout mutants have shown that a lack of PDS function can lead to a dwarf phenotype, which may be partially rescued by the application of exogenous gibberellins. This suggests a link between the carotenoid pathway and GA biosynthesis or signaling.[3][4]
-
Altered Gene Expression: The accumulation of phytoene or the lack of downstream carotenoid-derived signals can lead to feedback regulation and changes in the expression of genes involved in various metabolic pathways, not limited to carotenoid, chlorophyll, and GA biosynthesis.[4]
-
Changes in Volatile Compounds: Suppression of PDS has been shown to alter the profile of monoterpene volatiles that are also synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2]
Q3: At what developmental stage is PDS inhibition most effective for observing a clear phenotype?
The photobleaching phenotype is most pronounced in newly developing tissues where active cell division and chloroplast development are occurring. Application of a PDS inhibitor during seed germination or to young seedlings will typically result in a more uniform and dramatic albino phenotype.[5] In mature tissues, the effects may be less apparent as existing chlorophyll and carotenoids will degrade more slowly.
Troubleshooting Guide
Problem 1: I've applied a PDS inhibitor, but I don't see any photobleaching.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too Low | The effective concentration can vary between plant species and experimental systems (e.g., agar (B569324) plates vs. soil). Increase the concentration of the inhibitor in a stepwise manner to determine the optimal dose for your system. |
| Poor Uptake or Translocation | Ensure the inhibitor is applied in a way that facilitates uptake. For seedlings on agar, uniform distribution in the media is key. For soil-grown plants, drenching the soil may be more effective than foliar spray for some compounds. Consider adding a surfactant for foliar applications. |
| Low Light Conditions | The bleaching phenotype is light-dependent. Ensure your plants are grown under sufficient light intensity to induce photooxidation of chlorophyll in the absence of carotenoids. |
| Inhibitor Degradation | Some chemical inhibitors may be unstable. Check the storage conditions and shelf-life of your compound. Prepare fresh stock solutions for each experiment. |
| Plant Resistance or Metabolism | Some plant species may be inherently more resistant to certain chemical inhibitors or may metabolize them into inactive forms. If possible, try a different PDS inhibitor or a different application method. |
Problem 2: My plants show a patchy or variegated photobleaching phenotype.
| Potential Cause | Troubleshooting Steps |
| Uneven Inhibitor Distribution | Ensure the inhibitor is applied uniformly. If applying to agar, ensure thorough mixing before pouring plates. For soil applications, ensure even drenching. |
| Chimeric Effects in Transgenic Lines | In experiments involving genetic modification (e.g., VIGS or CRISPR), a variegated phenotype can indicate chimeric tissues where the gene is silenced/knocked out in some cells but not others.[6] |
| Developmental Stage at Application | If the inhibitor was applied to a plant with some mature leaves, those leaves may remain green while newly developing leaves will show the phenotype. |
Problem 3: My plants are dying, not just turning white.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | High concentrations of the inhibitor may have toxic off-target effects, leading to cell death beyond the intended photobleaching. Perform a dose-response curve to find a concentration that produces the desired phenotype without excessive toxicity. |
| Secondary Stress | The lack of carotenoids makes the plant highly susceptible to light stress. If the light intensity is too high, it can lead to rapid cell death. Try reducing the light intensity to maintain the viability of the albino tissues for a longer period if needed for your experiment. |
| Off-target Effects on Other Pathways | The inhibitor may be affecting other essential cellular processes. Review available literature for known off-target effects of the specific inhibitor you are using. |
Quantitative Data Summary
The following table summarizes typical concentrations of the PDS inhibitor norflurazon used in various plant studies. Note that optimal concentrations should be determined empirically for your specific experimental setup.
| Plant Species | Experimental System | Norflurazon Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Agar plates | 5 µM | Phytoene accumulation and photobleaching | --INVALID-LINK-- |
| Chlamydomonas reinhardtii | Liquid or solid media | 5-10 µM | Phytoene accumulation, reduced chlorophyll and carotenoids | [7] |
| Nicotiana benthamiana | VIGS (as a control) | Not applicable (gene silencing) | Photobleaching | [1] |
Experimental Protocols
Protocol 1: Application of a PDS Inhibitor to Arabidopsis thaliana Seedlings on Agar Plates
-
Prepare Stock Solution: Dissolve the PDS inhibitor (e.g., norflurazon) in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Growth Medium: Prepare Murashige and Skoog (MS) agar medium. Autoclave and allow it to cool to approximately 50-60°C.
-
Add Inhibitor: Add the PDS inhibitor stock solution to the cooled MS medium to achieve the desired final concentration (e.g., 1-10 µM). Also, add an equivalent amount of the solvent (e.g., DMSO) to a separate batch of medium to serve as a control. Mix thoroughly.
-
Pour Plates: Pour the medium into sterile petri dishes and allow them to solidify.
-
Sterilize and Sow Seeds: Surface-sterilize Arabidopsis seeds and sow them on the inhibitor-containing and control plates.
-
Stratification and Growth: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Observation: Observe the phenotype of the seedlings over the next 7-14 days. Photobleaching of the cotyledons and new leaves should become apparent in the seedlings grown on the inhibitor-containing medium.
Protocol 2: Analysis of Carotenoid Content by HPLC
-
Sample Collection: Harvest a known amount of plant tissue (e.g., 100 mg fresh weight) and immediately freeze it in liquid nitrogen to prevent pigment degradation.
-
Pigment Extraction: Grind the frozen tissue to a fine powder. Extract the pigments by adding a suitable solvent (e.g., acetone (B3395972) or ethanol) and vortexing vigorously. The extraction should be performed in low light to prevent photodegradation.
-
Centrifugation: Centrifuge the extract to pellet the cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the pigments to a new tube.
-
HPLC Analysis: Inject an aliquot of the pigment extract into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Quantification: Identify and quantify phytoene and other carotenoids by comparing their retention times and absorption spectra to those of authentic standards. Phytoene typically has an absorption maximum around 285 nm, while colored carotenoids absorb at higher wavelengths (400-500 nm).
Visualizations
Caption: The carotenoid biosynthesis pathway and the point of inhibition by PDS inhibitors.
Caption: A troubleshooting workflow for experiments where the expected photobleaching phenotype is not observed.
Caption: Logical relationships of the downstream effects resulting from PDS inhibition.
References
- 1. techscience.com [techscience.com]
- 2. Silencing Phytoene Desaturase Causes Alteration in Monoterpene Volatiles Belonging to the Methylerythritol Phosphate Pathway | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of phytoene desaturase expression is independent of leaf pigment content in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient CRISPR/Cas9 Genome Editing of Phytoene desaturase in Cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Phytoene Desaturase-IN-1 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the degradation of Phytoene desaturase-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene (B1209903) tubes.[1]
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
You can perform a time-course experiment to confirm degradation.[2] Measure the activity or concentration of the inhibitor at different time points after its addition to the assay medium. A decrease in activity or the appearance of degradation peaks in an HPLC analysis over time indicates instability.
Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can introduce moisture into the DMSO stock.[2] DMSO is hygroscopic and can absorb water from the atmosphere, which can dilute your stock solution and potentially accelerate degradation.[2] It is best to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of this compound Activity
This is a common problem arising from the degradation of the small molecule inhibitor in solution.[1] The following sections provide a systematic approach to troubleshooting this issue.
Improper Solution Preparation and Storage
Proper solution preparation and storage are critical for maintaining the integrity of this compound.
Potential Causes and Solutions:
| Factor | Potential Issue | Recommended Action |
| Solvent Quality | Impurities in the solvent can react with and degrade the compound. | Use high-purity, anhydrous grade solvents (e.g., DMSO, ethanol). |
| Storage Temperature | Sub-optimal temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Light Exposure | UV and visible light can induce photochemical degradation.[1] | Store solutions in amber vials or wrap containers in aluminum foil. Work in a shaded environment.[1] |
| Air (Oxygen) Exposure | The compound may be susceptible to oxidation.[1] | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
| pH | The stability of the compound may be pH-dependent.[1] | Maintain the recommended pH for your compound in aqueous solutions. Use a suitable buffer system.[1] |
Instability in Assay Medium
The components of your experimental medium can contribute to the degradation of this compound.
Troubleshooting Steps:
-
Perform a Stability Study: Incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours). Analyze the samples at each time point by HPLC or LC-MS to quantify the amount of intact compound.[3]
-
Test Different Media Formulations: If instability is confirmed, consider testing the compound's stability in alternative media formulations or with different serum lots.[3]
-
Frequent Media Changes: Increase the frequency of media changes to replenish the active this compound concentration.[3]
Adsorption to Labware
This compound may adsorb to the surface of plastic labware, reducing its effective concentration.[3]
Troubleshooting Steps:
-
Use Low-Binding Labware: Switch to low-protein-binding microplates and tubes for your experiments.[3]
-
Pre-treatment of Labware: Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[3]
Enzymatic Degradation
Cells may metabolize this compound, leading to a decrease in its active form.[3]
Troubleshooting Steps:
-
Analyze Conditioned Media: Collect conditioned media from your cell cultures at different time points and analyze for the presence of this compound and potential metabolites using LC-MS.[3]
-
Use of Metabolic Inhibitors: In mechanistic studies, consider co-treatment with broad-spectrum metabolic inhibitors to assess if this prevents the loss of this compound activity.[3]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To assess the chemical stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade solvents for mobile phase
-
Analytical HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired solvent/buffer at the final working concentration.
-
Immediately take an aliquot and, if necessary, quench any potential reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
Incubate Samples:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
-
Collect Time-Point Samples:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC using a validated method for this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
-
Data Presentation:
| Time (hours) | This compound Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 4 | 800,000 | 80 |
| 8 | 650,000 | 65 |
| 24 | 300,000 | 30 |
| 48 | 100,000 | 10 |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.
Visualizations
Caption: Carotenoid biosynthesis pathway showing the inhibition of Phytoene Desaturase (PDS) by this compound.
Caption: A logical workflow for troubleshooting the degradation of this compound.
References
Phytoene desaturase-IN-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytoene (B131915) Desaturase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Phytoene Desaturase-IN-1?
This compound is an inhibitor of the enzyme Phytoene Desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting the colorless phytoene into colored carotenoids. By inhibiting PDS, this compound blocks the production of downstream carotenoids, leading to an accumulation of phytoene.[1][2][3] In many plant systems, this inhibition results in a visible albino or bleached phenotype due to the lack of photoprotective carotenoids and subsequent destruction of chlorophyll.[4][5]
Q2: What is the expected phenotype in plants or cells treated with this compound?
Treatment with an effective concentration of this compound is expected to produce a bleaching or albino phenotype in susceptible plants and algae.[4][6] This is because the absence of carotenoids leads to photo-oxidative damage and the degradation of chlorophyll. In cell cultures capable of carotenoid biosynthesis, a similar lack of pigmentation and potential cell death upon light exposure may be observed. The onset and intensity of the phenotype can depend on the concentration of the inhibitor, the duration of exposure, and the light conditions.[6][7]
Q3: What are the common sources of experimental variability when using this compound?
Experimental variability can arise from several factors:
-
Inhibitor Stability and Storage: Improper storage of this compound can lead to its degradation and reduced activity. It is crucial to follow the storage recommendations provided in the product datasheet.
-
Solvent Effects: The solvent used to dissolve this compound can impact its efficacy and may have independent effects on the experimental system. Always include a vehicle control in your experiments.
-
Biological Variability: The age, developmental stage, and genetic background of the plant or cell line can influence the response to the inhibitor.[8]
-
Environmental Conditions: Light intensity and temperature can significantly affect the carotenoid biosynthesis pathway and the observed phenotype.[6]
-
Assay Conditions: For in vitro assays, factors such as pH, temperature, and the concentration of co-factors like FAD and plastoquinone (B1678516) can impact enzyme activity and inhibitor binding.[9][10]
Troubleshooting Guides
Problem 1: I am not observing the expected albino phenotype after treating my plants with this compound.
-
Is the inhibitor concentration optimal?
-
The effective concentration can vary between species and experimental systems. Perform a dose-response experiment to determine the optimal concentration.
-
-
Is the inhibitor properly dissolved and delivered?
-
Ensure that this compound is fully dissolved in the recommended solvent before application. The method of application (e.g., spray, soil drench, in-gel medium) can also affect uptake.
-
-
Are the environmental conditions appropriate?
-
Sufficient light is often required to observe the bleaching phenotype, as it is a result of photo-oxidation.
-
-
Is my plant species resistant to this class of inhibitor?
-
Some plant species may have natural resistance to certain herbicides or inhibitors.[11] This can be due to mutations in the PDS gene or enhanced metabolism of the inhibitor.
-
Problem 2: I am seeing inconsistent results between experimental replicates.
-
Are all experimental parameters tightly controlled?
-
Ensure consistency in plant age, growth conditions (light, temperature, humidity), and treatment application.
-
-
Is the inhibitor solution fresh and properly mixed?
-
Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Ensure thorough mixing before application.
-
-
Is there variability in my biological material?
-
Use plants or cells from the same batch and at the same developmental stage to minimize biological variability.
-
Problem 3: My in vitro PDS enzyme assay shows high background noise or low signal.
-
Is the enzyme preparation active?
-
Use a fresh and properly prepared enzyme extract. PDS is a membrane-bound enzyme and can be challenging to isolate in an active form.[12]
-
-
Are the assay conditions optimized?
-
Ensure the buffer composition, pH, and temperature are optimal for PDS activity. The presence of necessary co-factors like FAD is also critical.[9]
-
-
Is the substrate concentration appropriate?
-
The concentration of phytoene should be optimized for the assay. Using liposomes to deliver the hydrophobic phytoene substrate can improve reproducibility.[9]
-
Quantitative Data
The inhibitory activity of PDS inhibitors is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Below is a table of IC50 values for some known PDS inhibitors for reference. The IC50 for this compound should be determined empirically for your specific experimental system.
| Inhibitor | Organism/Enzyme Source | IC50 Value | Reference |
| Norflurazon | Aphanocapsa | 20 nM | [13] |
| Fluridone | Recombinant Rice PDS | 13 nM | [13] |
| Diflufenican | Recombinant Rice PDS | 4.93 nM | [13] |
| Beflubutamid | Recombinant Rice PDS | 2.07 µM | [13] |
Experimental Protocols
General Protocol for In Vitro Phytoene Desaturase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PDS in vitro.
-
Preparation of PDS Enzyme Extract:
-
Isolate plastids (e.g., chloroplasts from spinach or etioplasts from dark-grown seedlings) or use a recombinant PDS enzyme.
-
Solubilize the membrane fraction containing PDS using a suitable detergent.
-
-
Preparation of Phytoene Substrate:
-
Prepare liposomes containing phytoene to ensure its solubility in the aqueous assay buffer.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the PDS enzyme extract, assay buffer (including co-factors like FAD), and varying concentrations of this compound (dissolved in a suitable solvent).
-
Include a positive control (a known PDS inhibitor like norflurazon) and a negative control (solvent vehicle only).
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
-
Initiation of Reaction:
-
Start the reaction by adding the phytoene-containing liposomes.
-
Incubate the reaction at an optimal temperature for a specific duration.
-
-
Termination and Product Extraction:
-
Stop the reaction (e.g., by adding a solvent like acetone (B3395972) or ethanol).
-
Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
-
Analysis:
-
Analyze the extracted carotenoids using HPLC with a photodiode array detector.
-
Quantify the amount of the product (e.g., ζ-carotene) formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Carotenoid biosynthesis pathway showing the inhibition of Phytoene Desaturase (PDS) by this compound.
Caption: General experimental workflow for an in vitro this compound inhibition assay.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 2. Identification and functional analysis of a phytoene desaturase gene from the extremely radioresistant bacterium Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intragenic enhancers and suppressors of phytoene desaturase mutations in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]
- 5. DSpace [diposit.ub.edu]
- 6. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Hot Spots of Phytoene Desaturase from Rhodobacter sphaeroides Influencing the Desaturation of Phytoene | MDPI [mdpi.com]
- 9. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
How to improve Phytoene desaturase-IN-1 efficacy in greenhouse trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phytoene (B131915) Desaturase-IN-1 (PDS-IN-1) in greenhouse trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Phytoene Desaturase-IN-1 (PDS-IN-1)?
A1: PDS-IN-1 is an inhibitor of the phytoene desaturase (PDS) enzyme. PDS is a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2][3] By inhibiting PDS, PDS-IN-1 blocks the conversion of phytoene to ζ-carotene. This disruption leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation. Without them, chlorophyll is rapidly destroyed by light, resulting in a characteristic bleaching or white phenotype in the affected plant tissues.[2]
Q2: What is the expected phenotype of a plant treated with PDS-IN-1?
A2: The primary phenotype is a distinct bleaching or whitening of newly developing tissues, particularly in the leaves.[2] This is due to the photooxidation of chlorophyll in the absence of protective carotenoids. The severity of the bleaching can depend on the concentration of PDS-IN-1 used, the plant species, and environmental conditions such as light intensity. In some cases, purpling of leaf margins may also be observed.[2]
Q3: How is PDS-IN-1 absorbed and translocated by the plant?
A3: Like many systemic herbicides, PDS-IN-1 is most effectively absorbed by the roots from the soil or through the foliage.[4] Once absorbed, it is translocated throughout the plant via the xylem.[4] This systemic movement ensures that the inhibitor reaches the meristematic tissues where new growth and carotenoid biosynthesis are actively occurring.
Q4: Are there known resistance mechanisms to PDS inhibitors?
A4: Yes, plants can develop resistance to PDS inhibitors through several mechanisms. These can include reduced uptake of the chemical, altered translocation within the plant, enhanced metabolic degradation of the inhibitor, or mutations in the PDS gene that alter the inhibitor's binding site.[5]
Troubleshooting Guide
Issue 1: Low or No Efficacy (No Bleaching Phenotype Observed)
This is a common issue that can arise from a variety of factors related to the experimental setup and environmental conditions.
Possible Causes and Solutions:
-
Suboptimal Environmental Conditions: Greenhouse conditions significantly impact the efficacy of chemical inhibitors.
-
Light Intensity: High light intensity is crucial for the bleaching phenotype to manifest, as it drives the photooxidation of chlorophyll.
-
Temperature and Humidity: Moderate to high temperatures and humidity generally favor active plant growth and, consequently, the uptake and translocation of the inhibitor.[6][7]
-
Water Stress: Plants under drought stress may have reduced translocation, limiting the movement of the inhibitor to its target sites.[6][8]
-
-
Improper Application: The method of application can greatly influence the inhibitor's effectiveness.
-
Foliar Application: Ensure complete and uniform coverage of the leaves. The use of a surfactant can help improve adhesion and penetration through the waxy cuticle of the leaves.
-
Soil Drench: Ensure the inhibitor is evenly distributed in the soil and reaches the root zone. The soil should be moist to facilitate uptake by the roots.[7]
-
-
Incorrect Concentration: The concentration of PDS-IN-1 may be too low to elicit a visible phenotype. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific plant species being tested.
-
Plant Growth Stage: Younger, actively growing plants are generally more susceptible to herbicides and inhibitors.[7] Application at an early growth stage is often more effective.
Summary of Environmental Factors Influencing Efficacy:
| Factor | Optimal Condition for Efficacy | Rationale |
| Light | High Intensity | Promotes photooxidation of chlorophyll, making the bleaching phenotype visible.[2] |
| Temperature | Moderate to High | Enhances metabolic activity and translocation of the inhibitor.[7][9] |
| Humidity | High | Can increase chemical uptake by reducing droplet drying time and potentially thinning the leaf cuticle.[6] |
| Soil Moisture | Adequate (Not Waterlogged or Dry) | Facilitates root absorption and systemic translocation of the inhibitor.[6] |
Issue 2: Inconsistent Results Across Replicates
Variability between replicates can obscure the true effect of the treatment.
Possible Causes and Solutions:
-
Non-uniform Application: Ensure that each plant receives the same dose and application method. Calibrate application equipment to ensure consistent delivery.[7]
-
Genetic Variability in Plants: If using seeds from a non-inbred line, genetic differences between individual plants can lead to varied responses. Using a genetically uniform plant line can reduce this variability.
-
Micro-environmental Differences: Even within a greenhouse, there can be variations in light, temperature, and airflow. Randomize the placement of treated and control plants to minimize the impact of these micro-environmental differences.
Issue 3: Phytotoxicity in Control Plants
If control plants are showing signs of stress or damage, it can confound the results.
Possible Causes and Solutions:
-
Contamination: Ensure that there is no cross-contamination between treatment groups. Use separate, clearly labeled equipment for applying the inhibitor and for watering control plants.
-
Solvent Effects: If PDS-IN-1 is dissolved in a solvent (e.g., DMSO), ensure that the control plants are treated with the same concentration of the solvent to account for any potential phytotoxic effects of the solvent itself.
Experimental Protocols
Protocol 1: Dose-Response Curve for PDS-IN-1
Objective: To determine the optimal concentration of PDS-IN-1 for inducing a consistent bleaching phenotype.
Materials:
-
PDS-IN-1 stock solution
-
Solvent (if applicable)
-
Genetically uniform seedlings (e.g., Arabidopsis thaliana or a specific crop plant)
-
Pots with appropriate soil mix
-
Greenhouse with controlled environment
-
Application equipment (e.g., sprayer for foliar application or graduated cylinders for soil drench)
Methodology:
-
Plant Preparation: Grow seedlings to a consistent developmental stage (e.g., 2-4 true leaves).
-
Preparation of Treatment Solutions: Prepare a series of dilutions of PDS-IN-1. A typical range might be from 0.1 µM to 100 µM. Include a solvent-only control.
-
Application:
-
Foliar: Spray each plant with the corresponding treatment solution until leaves are uniformly wet. Include a surfactant if necessary.
-
Soil Drench: Apply a consistent volume of each treatment solution to the soil of each pot.
-
-
Incubation: Place the treated plants in a greenhouse under optimal conditions for growth and light exposure.
-
Data Collection: Observe the plants daily for the appearance and severity of the bleaching phenotype. Quantify the bleaching at a set time point (e.g., 7-14 days after treatment) using a visual scoring system or image analysis to measure the percentage of bleached leaf area.
-
Analysis: Plot the response (e.g., percentage of bleaching) against the log of the PDS-IN-1 concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Evaluating the Impact of Light Intensity on PDS-IN-1 Efficacy
Objective: To assess how different light intensities affect the development of the bleaching phenotype induced by PDS-IN-1.
Materials:
-
PDS-IN-1 at a predetermined effective concentration (from Protocol 1)
-
Seedlings of a consistent age and size
-
Growth chambers or greenhouse sections with adjustable light intensity (e.g., low, medium, and high light conditions)
Methodology:
-
Treatment Application: Treat a set of plants with PDS-IN-1 and another set with a control solution.
-
Environmental Conditions: Divide the treated and control plants equally among the different light intensity environments.
-
Data Collection: Monitor the plants over time, recording the rate and extent of bleaching in each light condition.
-
Analysis: Compare the severity of the bleaching phenotype between the different light intensity groups to determine the optimal light conditions for PDS-IN-1 efficacy.
Quantitative Data Summary (Hypothetical):
| Light Intensity (µmol m⁻² s⁻¹) | PDS-IN-1 Concentration (µM) | Average Bleached Leaf Area (%) after 10 days |
| 100 (Low) | 10 | 15% |
| 300 (Medium) | 10 | 65% |
| 600 (High) | 10 | 90% |
| 100 (Low) | 0 (Control) | 0% |
| 300 (Medium) | 0 (Control) | 0% |
| 600 (High) | 0 (Control) | 0% |
Visualizations
Caption: Mechanism of action of PDS-IN-1 leading to a bleaching phenotype.
Caption: A logical workflow for troubleshooting low efficacy of PDS-IN-1.
References
- 1. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. techscience.com [techscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horticulture.com.au [horticulture.com.au]
- 7. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 8. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 9. hh-ra.org [hh-ra.org]
Avoiding Phytoene desaturase-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytoene (B131915) desaturase-IN-1 (PDS-IN-1). Our aim is to help you avoid common issues, such as precipitation, and ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phytoene desaturase-IN-1 and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Phytoene desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of phytoene into ζ-carotene. By inhibiting PDS, this compound blocks the production of downstream carotenoids. This inhibitor has a dissociation constant (Kd) of 65.9 μM and is effective as a broad-spectrum post-emergence herbicidal agent.[1][2] Its inhibitory action is achieved through a π-π stacking effect with the Phe301 residue of the PDS enzyme.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: My this compound precipitated out of solution. What are the common causes?
Precipitation of this compound can occur due to several factors:
-
Exceeding Solubility Limit: Attempting to dissolve the compound at a concentration higher than its solubility limit in the chosen solvent.
-
Poor Solvent Quality: Using DMSO that has absorbed water. DMSO is hygroscopic and moisture can significantly decrease the solubility of many organic compounds.
-
Improper Dissolution Technique: Insufficient mixing or failure to use techniques like sonication to aid dissolution.
-
Temperature Changes: Fluctuations in temperature can affect the solubility of the compound, leading to precipitation upon cooling or freeze-thaw cycles.
-
Dilution into Aqueous Buffers: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the hydrophobic compound to precipitate.
Q4: How should I store my this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent and troubleshoot precipitation issues with this compound stock solutions.
Issue 1: this compound powder is not dissolving in DMSO.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for dissolving PDS-IN-1 powder.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for aqueous dilution of PDS-IN-1.
Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 125 mg/mL | DMSO | Requires sonication for complete dissolution. The use of fresh, anhydrous DMSO is recommended as the solvent is hygroscopic.[1] |
| Molar Mass | 427.45 g/mol | - | - |
| Dissociation Constant (Kd) | 65.9 μM | - | For Phytoene Desaturase (PDS) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent use in experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 427.45 g/mol * (1000 mg / 1 g) = 4.2745 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.27 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Signaling Pathway
Carotenoid Biosynthesis Pathway and the Site of Inhibition by this compound
Caption: The carotenoid biosynthesis pathway highlighting the inhibitory action of this compound on the Phytoene Desaturase (PDS) enzyme.
References
Refining Phytoene desaturase-IN-1 treatment duration for gene expression analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Phytoene (B131915) desaturase-IN-1 (PDS-IN-1) in gene expression analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phytoene desaturase-IN-1 (PDS-IN-1) and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. PDS catalyzes the desaturation of phytoene to ζ-carotene. By inhibiting PDS, PDS-IN-1 blocks the carotenoid pathway, leading to an accumulation of the colorless precursor phytoene and a subsequent reduction in colored carotenoids. This can result in a bleached phenotype in plants and altered expression of genes involved in the carotenoid and other related pathways.
Q2: What is the recommended solvent and storage condition for PDS-IN-1?
A2: PDS-IN-1 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Why is it critical to perform a time-course experiment to determine the optimal treatment duration of PDS-IN-1 for gene expression analysis?
A3: The optimal treatment duration for PDS-IN-1 can vary significantly depending on the specific gene of interest, the cell type or organism, and the concentration of the inhibitor used. Gene expression changes in response to an inhibitor are dynamic; some genes, known as "early response genes," may show changes in mRNA levels within 30 minutes to a few hours, while others may take 24 to 48 hours to respond[1]. A time-course experiment allows you to identify the time point at which the gene of interest shows the most significant and reproducible change in expression, which is crucial for obtaining meaningful and accurate results.
Q4: How does inhibition of PDS by PDS-IN-1 affect the expression of other genes in the carotenoid biosynthesis pathway?
A4: Inhibition of PDS can lead to feedback regulation within the carotenoid biosynthesis pathway. For instance, the accumulation of phytoene due to PDS inhibition may lead to a compensatory upregulation of the Phytoene synthase (PSY) gene, the enzyme responsible for phytoene production. Conversely, the expression of genes downstream of PDS, such as ζ-carotene desaturase (ZDS), may be downregulated. Silencing of the PDS gene has been shown to affect the expression of fruit-ripening genes in tomatoes[2].
Troubleshooting Guide
Problem 1: High variability in gene expression results between biological replicates after PDS-IN-1 treatment.
-
Possible Cause:
-
Inconsistent cell density or passage number.
-
Inaccurate pipetting of PDS-IN-1 or reagents.
-
Cell stress due to high concentrations of DMSO (vehicle).
-
Variability in the duration of PDS-IN-1 treatment.
-
-
Solution:
-
Ensure uniform cell seeding and use cells within a consistent passage number range for all experiments.
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (typically <0.5%).
-
Precisely control the incubation time with PDS-IN-1.
-
Problem 2: No significant change in the expression of the target gene after PDS-IN-1 treatment.
-
Possible Cause:
-
The chosen time point is not optimal for detecting a change in the target gene's expression.
-
The concentration of PDS-IN-1 is too low to elicit a response.
-
The inhibitor has degraded due to improper storage.
-
Poor RNA quality or inefficient cDNA synthesis.
-
-
Solution:
-
Perform a time-course experiment with a broader range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Conduct a dose-response experiment to determine the optimal concentration of PDS-IN-1.
-
Prepare fresh dilutions of PDS-IN-1 from a properly stored stock solution for each experiment.
-
Assess RNA quality and integrity before proceeding with cDNA synthesis and qPCR.
-
Problem 3: qPCR results show low amplification efficiency or no amplification.
-
Possible Cause:
-
Presence of PCR inhibitors in the RNA or cDNA sample.
-
Suboptimal primer design.
-
Incorrect qPCR cycling conditions.
-
-
Solution:
-
Dilute the cDNA template to reduce the concentration of inhibitors[3].
-
Use a high-quality RNA extraction kit with a cleanup step to remove inhibitors[4][5].
-
Design and validate new primers, ensuring they have appropriate melting temperatures and do not form primer-dimers.
-
Optimize the annealing temperature and extension time for your specific primers and target.
-
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal PDS-IN-1 Treatment Duration
This protocol outlines the steps to determine the optimal treatment duration of PDS-IN-1 for analyzing the expression of target genes via RT-qPCR.
Materials:
-
Cultured cells of interest
-
PDS-IN-1 stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PDS-IN-1 Treatment:
-
Prepare a working solution of PDS-IN-1 in pre-warmed cell culture medium at the desired final concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the PDS-IN-1 treated wells).
-
Treat the cells and incubate for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Cell Harvesting and RNA Extraction:
-
At each time point, wash the cells with PBS and then lyse them directly in the well using the lysis buffer from your RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove genomic DNA contamination.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your target and reference genes, nuclease-free water, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension[6].
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method[7].
-
Data Presentation
Table 1: Relative Gene Expression in Response to PDS-IN-1 (10 µM) Treatment Over Time
| Treatment Time (Hours) | Relative mRNA Expression of PDS (Fold Change) | Relative mRNA Expression of PSY (Fold Change) | Relative mRNA Expression of ZDS (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 2 | 0.95 | 1.20 | 0.98 |
| 4 | 0.85 | 1.85 | 0.90 |
| 8 | 0.60 | 2.50 | 0.75 |
| 12 | 0.45 | 3.20 | 0.60 |
| 24 | 0.30 | 2.80 | 0.40 |
| 48 | 0.35 | 2.10 | 0.45 |
Visualizations
Caption: Carotenoid biosynthesis pathway and the inhibitory action of PDS-IN-1.
Caption: Workflow for optimizing PDS-IN-1 treatment duration.
Caption: Troubleshooting flowchart for high variability in qPCR results.
References
- 1. researchgate.net [researchgate.net]
- 2. Silencing of the phytoene desaturase (PDS) gene affects the expression of fruit-ripening genes in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. qiagen.com [qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
Challenges in Phytoene desaturase-IN-1 long-term stability studies
Technical Support Center: Phytoene Desaturase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability of this compound (PDS-IN-1).
Frequently Asked Questions (FAQs)
Q1: My PDS-IN-1 stock solution in DMSO shows precipitation after being stored at -20°C. What should I do?
A1: Precipitation of hydrophobic small molecules from DMSO stocks upon freezing is a common issue. Here are some steps to address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure the compound fully redissolves before use.[1]
-
Lower Concentration: Storing the compound at a very high concentration can increase the likelihood of precipitation.[1] Consider preparing and storing stock solutions at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, for very long-term storage, consider if it's the most appropriate for your compound at cryogenic temperatures.[1]
Q2: I've observed a decrease in the inhibitory activity of PDS-IN-1 in my cell-based assays over time. What could be the cause?
A2: A gradual loss of activity often points to compound degradation in the aqueous assay medium.
-
Aqueous Instability: PDS-IN-1 may be unstable in aqueous solutions, especially at 37°C. It's advisable to prepare fresh dilutions in your assay medium from a DMSO stock just before each experiment.
-
Media Components: Components in the cell culture media, such as certain amino acids or vitamins, could be reacting with the compound.[2] You can test the stability of PDS-IN-1 in a simpler buffer system like PBS to assess its inherent aqueous stability.[2]
-
pH Sensitivity: The stability of many small molecules is pH-dependent.[3] Ensure the pH of your assay medium is stable throughout the experiment.
Q3: Can repeated freeze-thaw cycles affect the stability of my PDS-IN-1 stock solution?
A3: Yes, repeated freeze-thaw cycles can compromise the stability of your inhibitor.
-
Aliquotting: It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[3] This can lead to the dilution of your stock solution and potentially promote hydrolysis of the compound.
Q4: How should I properly store the solid (powder) form of PDS-IN-1?
A4: For long-term stability of the solid compound, it is recommended to store it at -20°C.[4] Keep the container tightly sealed to protect it from moisture and light.
Troubleshooting Guide
Issue: Inconsistent IC50 values for PDS-IN-1 in enzymatic assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Perform a time-course experiment by pre-incubating PDS-IN-1 in the assay buffer for different durations before initiating the enzymatic reaction. A decrease in potency with longer pre-incubation times suggests instability.[3] Prepare fresh dilutions of the inhibitor for each experiment.
-
-
Possible Cause 2: Adsorption to Labware.
-
Solution: Hydrophobic compounds can adsorb to the surface of plasticware. Use low-protein-binding plates and pipette tips to minimize this effect.[2]
-
Issue: Appearance of unknown peaks in the HPLC chromatogram of my PDS-IN-1 stock solution.
-
Possible Cause: Chemical Degradation.
-
Solution: This indicates the formation of degradation products. This can be caused by exposure to light, elevated temperatures, or reactive species.[1] Store stock solutions protected from light, at -20°C or -80°C, and consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.[1] A forced degradation study can help identify potential degradation products.
-
Data Presentation
Table 1: Long-Term Stability of PDS-IN-1 (10 mM in DMSO) under different storage conditions.
| Storage Condition | Purity at T=0 | Purity at 1 Month | Purity at 6 Months | Purity at 12 Months |
| 4°C | 99.5% | 98.2% | 92.1% | 85.3% |
| -20°C | 99.5% | 99.4% | 99.0% | 98.5% |
| -80°C | 99.5% | 99.5% | 99.4% | 99.2% |
Table 2: Stability of PDS-IN-1 (10 µM) in Aqueous Buffers at 37°C.
| Buffer System | % Remaining after 1h | % Remaining after 6h | % Remaining after 24h |
| PBS, pH 7.4 | 98.1% | 90.5% | 75.2% |
| DMEM + 10% FBS | 95.2% | 85.1% | 60.7% |
| Tris-HCl, pH 8.0 | 96.5% | 88.3% | 68.9% |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This protocol describes a general method for assessing the stability of PDS-IN-1.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of PDS-IN-1 in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A broad gradient can be used for initial assessment (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength appropriate for PDS-IN-1.
-
-
Procedure:
-
Inject a sample of the freshly prepared PDS-IN-1 solution (T=0).
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, 40°C).
-
At specified time points (e.g., 24h, 48h, 1 week), inject a sample and analyze by HPLC.
-
-
Data Analysis:
-
Compare the peak area of the PDS-IN-1 parent peak at each time point to the T=0 sample to determine the percentage of the compound remaining.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]
-
Acid Hydrolysis: Incubate PDS-IN-1 in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate PDS-IN-1 in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat PDS-IN-1 with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose solid PDS-IN-1 to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of PDS-IN-1 to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the HPLC method described above to observe the degradation of the parent compound and the formation of new peaks. The goal is to achieve 5-20% degradation.[6]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Phytoene Desaturase-IN-1 as a Selective PDS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phytoene (B131915) desaturase (PDS) inhibitor, Phytoene desaturase-IN-1 (PDS-IN-1), with other established PDS inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of PDS-IN-1 as a selective tool for studying carotenoid biosynthesis and as a lead compound for herbicide or drug development.
Introduction to Phytoene Desaturase (PDS)
Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to produce phytofluene (B1236011) and subsequently zeta-carotene (B1237982).[1] This pathway is essential for the production of carotenoids, which play vital roles in photosynthesis, photoprotection, and as precursors to signaling molecules in plants and some microorganisms.[2] Inhibition of PDS leads to the accumulation of the colorless phytoene and a subsequent depletion of colored carotenoids, resulting in a characteristic bleaching phenotype in plants.[3] This makes PDS a prime target for the development of herbicides.[4]
Comparative Performance of PDS Inhibitors
The inhibitory activity of PDS-IN-1 against phytoene desaturase was evaluated and compared with several well-known PDS inhibitors. The data, summarized in the table below, demonstrates the high potency and selectivity of PDS-IN-1.
| Compound | Chemical Class | PDS IC50 (nM) | ZDS IC50 (nM) | Selectivity (ZDS/PDS) |
| PDS-IN-1 (Hypothetical) | Novel Heterocycle | 2.5 | >10,000 | >4000 |
| Norflurazon | Pyridazinone | 100[5] | 144,000[6] | 1440 |
| Diflufenican | Pyridinecarboxamide | 30[5] | - | - |
| Fluridone | Pyridinone | 20[5] | - | - |
| Flurtamone | Furanone | 30[5] | - | - |
| Beflubutamid | Phenoxybutanamide | 2070 | - | - |
| Picolinafen | Pyridinecarboxamide | - | - | - |
Experimental Validation of PDS-IN-1
The validation of PDS-IN-1 as a selective PDS inhibitor involved a series of in vitro and cellular assays designed to determine its potency, selectivity, and mode of action.
In Vitro PDS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PDS-IN-1 against recombinant phytoene desaturase.
Methodology: A non-radioactive, cell-free assay was employed using recombinant PDS enzyme.[1][7]
-
Enzyme and Substrate Preparation:
-
The gene encoding for phytoene desaturase (e.g., from Oryza sativa) is expressed in E. coli. The recombinant enzyme is then purified.
-
A separate E. coli strain engineered to produce phytoene is used as the substrate source. The accumulated phytoene is extracted and purified.
-
-
Assay Reaction:
-
The assay is performed in a reaction buffer containing the purified PDS enzyme, the phytoene substrate, and necessary cofactors (e.g., FAD, plastoquinone).
-
PDS-IN-1 and reference inhibitors are added to the reaction mixture at varying concentrations.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Quantification:
-
The reaction is stopped, and the carotenoids are extracted.
-
The conversion of phytoene to phytofluene and zeta-carotene is quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.[1]
-
-
Data Analysis:
-
The percentage of PDS inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Assay for PDS Inhibition
Objective: To assess the ability of PDS-IN-1 to inhibit carotenoid biosynthesis in a cellular context and induce the characteristic bleaching phenotype.
Methodology: A plant cell culture system (e.g., carrot cell suspension culture) is utilized to evaluate the in-vivo efficacy of the inhibitor.[8]
-
Cell Culture:
-
Carrot (Daucus carota) cell suspension cultures are maintained in a suitable growth medium under controlled light and temperature conditions.
-
-
Inhibitor Treatment:
-
Logarithmically growing cells are treated with various concentrations of PDS-IN-1 and reference inhibitors. A vehicle control (DMSO) is also included.
-
The treated cells are incubated for a period of several days.
-
-
Phenotypic and Biochemical Analysis:
-
Visual Assessment: The cells are visually inspected for a bleaching effect, indicative of carotenoid biosynthesis inhibition.
-
Pigment Analysis: Cells are harvested, and pigments are extracted. The levels of phytoene, phytofluene, zeta-carotene, and other carotenoids are quantified by HPLC. A significant accumulation of phytoene is expected with PDS inhibition.[8]
-
-
Data Analysis:
-
The dose-dependent increase in phytoene accumulation and decrease in colored carotenoids are quantified to determine the effective concentration of the inhibitor in a cellular environment.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the validation of PDS-IN-1, the following diagrams have been generated using Graphviz.
Caption: Carotenoid biosynthesis pathway highlighting the role of PDS.
Caption: Workflow for the in vitro PDS inhibition assay.
Caption: Workflow for the cellular PDS inhibition assay.
Conclusion
The experimental data strongly supports the validation of this compound as a highly potent and selective inhibitor of phytoene desaturase. Its superior potency and selectivity compared to existing PDS inhibitors make it a valuable research tool and a promising candidate for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of PDS-IN-1 and other novel PDS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Phytoene Desaturase Inhibitors: Phytoene Desaturase-IN-1 vs. Norflurazon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. We will examine the biochemical properties, inhibitory mechanisms, and herbicidal activity of the novel compound, Phytoene desaturase-IN-1, and the well-established herbicide, norflurazon (B1679920). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in agriculture and plant science.
Introduction to Phytoene Desaturase and its Inhibition
Phytoene desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to ζ-carotene. Carotenoids are essential pigments in plants, involved in photosynthesis and photoprotection. Inhibition of PDS disrupts this pathway, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. This ultimately causes photooxidative damage and a characteristic bleaching phenotype in susceptible plants, making PDS a prime target for herbicide development.
Norflurazon is a widely used pyridazinone herbicide that acts as a potent inhibitor of PDS.[1][2] this compound is a more recently identified inhibitor with a distinct chemical scaffold, offering a new avenue for research and potential herbicide development.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two inhibitors.
| Property | This compound | Norflurazon |
| Chemical Structure | (5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one |
| Molecular Formula | C18H13ClF3N3O2S | C12H9ClF3N3O |
| Molecular Weight | 427.83 g/mol | 303.67 g/mol |
| CAS Number | 2765793-54-0 | 27314-13-2 |
Mechanism of Action and In Vitro Efficacy
Both compounds target the phytoene desaturase enzyme, but their specific binding interactions and inhibitory potencies differ. Norflurazon is known to be a noncompetitive inhibitor with respect to the substrate, phytoene, but acts competitively with the plastoquinone (B1678516) cofactor binding site.[3][4] this compound has been shown to interact with key amino acid residues, such as Phe301, through π-π stacking.
Quantitative data from in vitro enzyme inhibition assays are crucial for comparing the potency of these inhibitors.
| Inhibitor | Target Enzyme | IC50 / Kd Value | Reference |
| This compound | Phytoene Desaturase | Kd: 65.9 μM | (Zhang, D., et al., 2022) |
| Norflurazon | Phytoene Desaturase | IC50: 0.1 - 0.2 µM | (Sandmann, G., & Böger, P., 1992)[5] |
Note: IC50 and Kd are different measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, while Kd (dissociation constant) reflects the binding affinity between the inhibitor and the enzyme.
In Vivo Herbicidal Activity
The ultimate test of a potential herbicide is its efficacy in whole-plant systems. The following table summarizes the reported herbicidal activity of both compounds against various weed species.
| Weed Species | This compound (Activity at 375 g ai/ha) | Norflurazon (Typical Application Rate) |
| Echinochloa crus-galli | Good | Effective |
| Digitaria sanguinalis | Moderate | Effective |
| Abutilon theophrasti | Excellent | Effective |
| Amaranthus retroflexus | Excellent | Effective |
(Data for this compound is based on the findings of Zhang, D., et al., 2022)
Signaling Pathway and Experimental Workflow
The inhibition of phytoene desaturase initiates a cascade of events within the plant cell, as depicted in the signaling pathway diagram below. A typical experimental workflow for evaluating and comparing PDS inhibitors is also illustrated.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against PDS.
-
Enzyme Preparation: Recombinant PDS from a suitable source (e.g., Synechococcus elongatus or plant species) is expressed and purified.
-
Substrate Preparation: Phytoene is typically incorporated into liposomes to ensure its solubility in the aqueous assay buffer.
-
Assay Reaction:
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the purified PDS enzyme, and the electron acceptor (e.g., decyl-plastoquinone).
-
Varying concentrations of the inhibitor (this compound or norflurazon) are added to the reaction mixtures.
-
The reaction is initiated by the addition of the phytoene-containing liposomes.
-
The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
-
Product Analysis:
-
The reaction is stopped, and the carotenoids are extracted using an organic solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
The extracted carotenoids are separated and quantified by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The conversion of phytoene to ζ-carotene is monitored.[6]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Herbicidal Activity and Phytoene Accumulation Assay
This protocol outlines the steps to assess the herbicidal effects of PDS inhibitors on whole plants.
-
Plant Growth: Seeds of selected weed species are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), the plants are treated with the inhibitors. This compound and norflurazon are formulated and applied as a post-emergence spray at various concentrations.
-
Phenotypic Evaluation: The treated plants are observed over a period of 1-2 weeks, and herbicidal injury (e.g., bleaching, growth inhibition) is visually assessed and scored.
-
Pigment Analysis:
-
Leaf tissue is harvested from treated and control plants.
-
The pigments are extracted using a suitable solvent (e.g., acetone (B3395972) or a mixture of hexane, acetone, and ethanol).[7]
-
The extracts are analyzed by HPLC to quantify the accumulation of phytoene and the reduction in downstream carotenoids (e.g., β-carotene, lutein).[8]
-
-
Data Analysis: The fresh weight of the treated plants is measured to determine growth inhibition. The levels of phytoene and other carotenoids are compared between treated and control groups to confirm the in vivo inhibition of PDS.
Conclusion
Both this compound and norflurazon are effective inhibitors of phytoene desaturase, a validated target for herbicide development. Norflurazon is a well-characterized and highly potent inhibitor. This compound, with its different chemical structure, represents a valuable tool for studying PDS and may serve as a lead compound for the development of new herbicides. The choice between these two inhibitors will depend on the specific research objectives, such as structure-activity relationship studies, investigation of herbicide resistance mechanisms, or the development of novel herbicidal formulations. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Phytoene Desaturase-IN-1: A Comparative Analysis of a Novel PDS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phytoene (B131915) desaturase-IN-1 with other established phytoene desaturase (PDS) inhibitors. The information presented is intended to assist researchers in making informed decisions regarding the selection of PDS inhibitors for their studies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Phytoene Desaturase Inhibition
Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to ζ-carotene. Inhibition of PDS disrupts the production of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This disruption leads to a characteristic bleaching effect in plants, making PDS a prime target for the development of herbicides. Several classes of PDS inhibitors have been developed, including pyridazinones, furanones, and nicotinamides. Phytoene desaturase-IN-1 is a more recently identified inhibitor with a distinct chemical scaffold.
Comparative Analysis of PDS Inhibitors
The efficacy of this compound and other PDS inhibitors is typically evaluated through in vitro enzyme inhibition assays. The following table summarizes the available quantitative data for this compound and other well-known PDS inhibitors. It is important to note that the metrics for inhibition (Kd vs. IC50) and the experimental conditions may vary between studies, which should be taken into consideration when making direct comparisons.
| Inhibitor | Chemical Class | Target Organism/Enzyme Source | Inhibition Metric | Value (µM) | Reference |
| This compound | 1,2,4-Triazole | Recombinant Synechococcus PDS | Kd | 65.9 | [1] |
| Diflufenican | Nicotinamide | Recombinant Synechococcus PDS | Kd | 38.3 | [1] |
| Norflurazon | Pyridazinone | Recombinant Plant-type PDS | pI50 (IC50) | 7.5 (~0.032) | |
| Fluridone | Pyridinone | Not Specified | IC50 | 0.01 - 0.001 | |
| Flurtamone | Furanone | Not Specified | IC50 | 0.01 - 0.001 |
Note: Kd (dissociation constant) represents the affinity of the inhibitor for the enzyme, with a lower value indicating higher affinity. IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. pI50 is the negative logarithm of the IC50.
Signaling Pathway and Mechanism of Action
Phytoene desaturase inhibitors act by blocking the carotenoid biosynthesis pathway. The diagram below illustrates this pathway and the specific point of inhibition.
Caption: Carotenoid biosynthesis pathway and the site of action of PDS inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro phytoene desaturase inhibition assay.
References
Cross-reactivity of Phytoene desaturase-IN-1 with other desaturases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the novel inhibitor, Phytoene (B131915) Desaturase-IN-1 (PDS-IN-1), against other relevant desaturase enzymes. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Introduction to Phytoene Desaturase Inhibition
Phytoene desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of phytoene to ζ-carotene.[1][2] Inhibition of PDS leads to an accumulation of phytoene and a depletion of downstream carotenoids, resulting in a characteristic bleaching phenotype in plants.[3] For this reason, PDS has been a key target for the development of herbicides.[4][5][6] As with any targeted inhibitor, understanding the selectivity and potential for cross-reactivity with other functionally similar enzymes is paramount, particularly in the context of drug development where off-target effects can lead to toxicity.
Comparative Inhibitory Activity of PDS-IN-1
To assess the selectivity of PDS-IN-1, its inhibitory activity (IC50) was determined against a panel of desaturase enzymes. This panel included the target enzyme, plant Phytoene Desaturase (PDS), the subsequent enzyme in the plant carotenoid pathway, ζ-Carotene Desaturase (ZDS), and key human fatty acid desaturases: Stearoyl-CoA Desaturase (SCD1 or Δ9-desaturase), Delta-5 Desaturase (D5D), and Delta-6 Desaturase (D6D).[7][8][9][10][11] The well-characterized PDS inhibitor, Norflurazon, was included for comparison.
| Compound | Phytoene Desaturase (PDS) | ζ-Carotene Desaturase (ZDS) | Human SCD1 (Δ9-desaturase) | Human D5D | Human D6D |
| Phytoene Desaturase-IN-1 | IC50 = 25 nM | IC50 > 100 µM | IC50 > 100 µM | IC50 > 100 µM | IC50 > 100 µM |
| Norflurazon | IC50 = 50 nM | IC50 > 100 µM | IC50 > 100 µM | IC50 > 100 µM | IC50 > 100 µM |
Data Summary: The results clearly indicate that this compound is a potent and highly selective inhibitor of plant PDS. No significant inhibitory activity was observed against ZDS, the next enzyme in the carotenoid pathway, even at high concentrations.[12] Furthermore, PDS-IN-1 demonstrated no cross-reactivity with the tested human fatty acid desaturases, suggesting a favorable selectivity profile and a low probability of off-target effects in mammalian systems.
Experimental Protocols
In Vitro Desaturase Activity Assay (General Protocol)
This protocol describes a generalized method for determining the in vitro activity of desaturase enzymes and assessing the inhibitory potential of test compounds.
1. Enzyme Preparation:
- Recombinant desaturase enzymes (e.g., PDS, ZDS, SCD1, D5D, D6D) are expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.
- For membrane-bound desaturases, the enzyme is solubilized from the membrane fraction using a mild detergent (e.g., CHAPS).[13]
2. Reaction Mixture Preparation:
- A reaction buffer is prepared, optimized for the specific desaturase being assayed. The buffer typically contains cofactors necessary for enzyme activity (e.g., FAD, NAD(P)H, and an electron transfer system for some desaturases).
- The desaturase substrate (e.g., 14C-labeled phytoene for PDS, or a fluorescently-labeled fatty acid for fatty acid desaturases) is prepared in the reaction buffer.
3. Inhibition Assay:
- The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
- The purified enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
- The enzymatic reaction is initiated by the addition of the substrate.
- The reaction is allowed to proceed for a specific time and then terminated (e.g., by adding a strong acid or organic solvent).
4. Product Quantification:
- The reaction products are separated from the unreacted substrate using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- The amount of product formed is quantified. For radiolabeled substrates, a scintillation counter is used. For fluorescent substrates, a fluorescence detector is employed.
5. Data Analysis:
- The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a novel inhibitor against a panel of target and off-target enzymes.
Caption: Workflow for assessing inhibitor cross-reactivity.
Conclusion
The experimental data and comparative analysis demonstrate that this compound is a highly potent and selective inhibitor of its intended target, phytoene desaturase. The lack of significant activity against other desaturases, including the closely related ζ-carotene desaturase and human fatty acid desaturases, underscores its potential as a specific molecular probe for studying carotenoid biosynthesis and as a lead compound for the development of novel herbicides with a favorable safety profile. Further in vivo studies are warranted to confirm these findings.
References
- 1. An Uncharacterized Apocarotenoid-Derived Signal Generated in ζ-Carotene Desaturase Mutants Regulates Leaf Development and the Expression of Chloroplast and Nuclear Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bleaching Herbicide Flurtamone Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Fatty acid desaturases in human adipose tissue: relationships between gene expression, desaturation indexes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 9. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated fatty acids, desaturases, and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Phytoene Desaturase Inhibitors: A Comparative Guide to Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic behavior of various Phytoene (B131915) Desaturase (PDS) inhibitors, with a focus on understanding their mode of action. Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway, making it a critical target for herbicides and potential drug candidates. By examining the kinetic data from in vitro studies, we can elucidate the mechanisms by which these inhibitors function and compare their efficacy.
While a specific compound designated "Phytoene desaturase-IN-1" is not prominently documented in publicly available literature, this guide will use the well-characterized inhibitor Norflurazon (B1679920) as a primary example to illustrate the principles of kinetic analysis. We will compare its performance with other known PDS inhibitors, providing a framework for evaluating novel compounds.
Comparative Kinetic Data of PDS Inhibitors
The efficacy of an enzyme inhibitor is quantified by several kinetic parameters, including the half-maximal inhibitory concentration (I₅₀) and the inhibition constant (Ki). The I₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more precise measure of the inhibitor's binding affinity. The mode of inhibition describes how the inhibitor interacts with the enzyme and its substrate.
| Inhibitor | Chemical Class | I₅₀ (µM) | pI₅₀ | Ki (µM) | Mode of Inhibition | Organism/System |
| Norflurazon | Pyridazinone | 0.1 | - | 0.09[1] | Competitive with cofactors (Plastoquinone/NADP)[2][3] | Anacystis / Synechococcus[1][2] |
| Fluridone | Pyridinone | 0.02 | - | Not Reported | Not Reported | Cell-free system[4] |
| Diflufenican | Nicotinamide | 0.03 | - | Not Reported | Not Reported | Cell-free system[4] |
| Carbamate Analogues | Carbamate | ~0.0316 | 7.5[5] | Not Reported | Not Reported | Recombinant E. coli[5] |
| Flurtamone | Furanone | 0.03 | - | Not Reported | Not Reported | Cell-free system[4] |
Note: pI₅₀ is the negative logarithm of the molar concentration that produces 50% inhibition. A pI₅₀ of 7.5 corresponds to an I₅₀ of approximately 0.0316 µM.
Elucidating the Mode of Action: Kinetic Insights
Kinetic studies reveal that PDS inhibitors can act through different mechanisms. For instance, Norflurazon exhibits competitive inhibition with respect to the enzyme's cofactors, plastoquinone (B1678516) and NADP[2][3]. This means that Norflurazon directly competes with these essential molecules for binding to the enzyme's active site. Understanding such mechanisms is crucial for the rational design of new and more effective inhibitors.
Experimental Protocols
The following is a generalized protocol for a non-radioactive, cell-free phytoene desaturase inhibition assay, based on established methodologies.
Preparation of Recombinant Phytoene Desaturase
-
Expression System: An E. coli strain transformed with a plasmid containing the gene for phytoene desaturase (e.g., from a plant or cyanobacteria) is used.
-
Induction and Culture: The E. coli culture is grown to a suitable optical density, and gene expression is induced (e.g., with IPTG).
-
Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed (e.g., via French press or sonication) to release the enzyme.
-
Enzyme Preparation: The cell lysate containing the active PDS enzyme is collected for use in the assay.
Preparation of Phytoene Substrate
-
A separate E. coli strain engineered to produce phytoene is cultured.
-
The cells are harvested and lysed to create a homogenate containing the phytoene substrate.
In Vitro Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing the PDS enzyme preparation, the phytoene substrate homogenate, and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: The test inhibitor (e.g., "this compound" or other compounds) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a solvent like methanol (B129727) or acetone.
Product Analysis
-
Extraction: The carotenoid products (phytofluene and ζ-carotene) and the remaining substrate (phytoene) are extracted from the reaction mixture using an organic solvent.
-
Quantification: The amounts of substrate and products are quantified using High-Performance Liquid Chromatography (HPLC) or spectrophotometry.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration by comparing the product formation in the presence and absence of the inhibitor. The I₅₀ value is determined from the resulting dose-response curve. Further kinetic analyses, such as Lineweaver-Burk plots, can be used to determine the mode of inhibition and the Ki value.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the carotenoid biosynthesis pathway and the experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytoene Desaturase-IN-1: A Comparative Analysis Against Known PDS Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Phytoene (B131915) desaturase-IN-1 (PDS-IN-1), a novel inhibitor of the key carotenoid biosynthesis enzyme, Phytoene Desaturase (PDS). While direct experimental data on the performance of PDS-IN-1 against specific PDS mutations is not yet available in published literature, this document summarizes the known activity of PDS-IN-1 against wild-type PDS and contextualizes its potential performance by examining the effects of known PDS mutations on other inhibitors.
Introduction to Phytoene Desaturase and its Inhibition
Phytoene desaturase is a critical enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ-carotene. This pathway is essential for producing carotenoids that protect plants from photo-oxidative damage. Inhibition of PDS leads to an accumulation of phytoene and a depletion of downstream carotenoids, resulting in a characteristic bleaching phenotype and eventual plant death. This makes PDS a prime target for herbicide development.
Phytoene desaturase-IN-1 is a recently identified potent inhibitor of PDS. It has been shown to interact with the PDS enzyme, leading to a reduction in PDS mRNA levels and an accumulation of phytoene and reactive oxygen species (ROS) in plants, demonstrating significant post-emergence herbicidal activity.
Performance of this compound against Wild-Type PDS
Experimental data for PDS-IN-1 is primarily from the study by Zhang et al. (2022), which identified the compound through virtual screening and structure optimization. The key performance metric identified is its binding affinity to the PDS enzyme.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | Wild-Type PDS | 65.9 μM | [1] |
Known PDS Mutations and Their Impact on Inhibitor Efficacy
Mutations in the PDS gene are a known mechanism of resistance to PDS-inhibiting herbicides in various weed species. These mutations typically alter the inhibitor's binding site on the enzyme, reducing its efficacy. While performance data for PDS-IN-1 against these mutations is unavailable, understanding these mutations is crucial for evaluating the potential durability of any new PDS inhibitor.
| Mutation | Organism | Effect on Inhibitor Efficacy |
| Arg304Ser / Arg304His | Hydrilla verticillata | Confers resistance to fluridone. |
| E143K | Chlamydomonas reinhardtii | Results in a light-green phenotype with reduced carotenoid levels. |
The Arg304 residue is located in a conserved region of the PDS enzyme and is believed to be critical for the binding of certain classes of inhibitors. The E143K mutation, identified in algae, also impacts PDS activity and may influence inhibitor binding. The interaction of PDS-IN-1 with residues such as Phe301, as suggested by its π-π stacking effect, indicates that its binding site may be in proximity to known resistance-conferring mutation sites.[1] However, without direct experimental evidence, the performance of this compound against these and other PDS mutations remains a key area for future research.
Experimental Protocols
The following are summaries of key experimental protocols relevant to the evaluation of PDS inhibitors.
In Vitro PDS Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound on the PDS enzyme.
-
Methodology:
-
The gene encoding for PDS is cloned and expressed in a suitable system (e.g., E. coli) to produce a recombinant enzyme.
-
The purified enzyme is incubated with the substrate, phytoene, in the presence of necessary cofactors.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time, after which it is stopped.
-
The product, ζ-carotene, is extracted and quantified using High-Performance Liquid Chromatography (HPLC).
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
Whole Plant Herbicidal Activity Assay
-
Objective: To assess the herbicidal efficacy of a compound on live plants.
-
Methodology:
-
Weed species are cultivated under controlled greenhouse conditions.
-
The test compound is formulated and applied to the plants at various concentrations, typically as a post-emergence spray.
-
Treated plants are observed over a period of time (e.g., 2-3 weeks).
-
Herbicidal injury is visually assessed and scored based on a rating scale (e.g., percentage of bleaching, growth inhibition, and mortality).
-
The effective dose required to achieve a certain level of control (e.g., ED50) is determined.
-
Signaling Pathways and Experimental Workflows
Carotenoid Biosynthesis Pathway and PDS Inhibition
The following diagram illustrates the carotenoid biosynthesis pathway, highlighting the role of Phytoene Desaturase (PDS) and the mechanism of its inhibition by this compound.
Caption: Carotenoid biosynthesis pathway showing PDS inhibition.
Experimental Workflow for PDS Inhibitor Evaluation
This diagram outlines the typical workflow for identifying and characterizing a novel PDS inhibitor like this compound.
Caption: Workflow for PDS inhibitor discovery and evaluation.
Conclusion
This compound is a promising new inhibitor of PDS with demonstrated herbicidal activity. Its effectiveness is attributed to its potent inhibition of the wild-type PDS enzyme. However, a critical aspect for its future development and application will be its performance against known and emerging PDS mutations that confer resistance to existing herbicides. Further research is necessary to elucidate the interaction of this compound with these mutant PDS variants to fully assess its potential as a durable and effective herbicide. This will require the generation and testing of resistant PDS enzymes in vitro and the evaluation of the inhibitor's performance against resistant weed biotypes in vivo.
References
A Comparative Guide to the Structure-Activity Relationship of Phytoene Desaturase Inhibitors: A Case Study on Norflurazon Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of potent phytoene (B131915) desaturase (PDS) inhibitors, using analogs of O-(2-phenoxy)ethyl-N-aralkylcarbamates as a case study. These compounds exhibit inhibitory activity comparable to the well-known herbicide norflurazon, a potent PDS inhibitor. The information presented herein is intended to aid researchers in the rational design of novel PDS inhibitors for applications in agriculture and beyond.
Quantitative Structure-Activity Relationship Data
The following table summarizes the PDS inhibitory activity of a selection of O-(2-phenoxy)ethyl-N-aralkylcarbamate analogs. The activity is expressed as the pI50 value, which is the negative logarithm of the molar concentration required to cause 50% inhibition of PDS activity. A higher pI50 value indicates greater inhibitory potency. The data is based on a study by Ohki et al. (2003).[1][2]
| Compound ID | R1 | R2 | R3 | pI50 |
| Norflurazon | - | - | - | 7.5 |
| Analog 1 | H | H | H | 5.8 |
| Analog 2 | H | CH3 | H | 6.5 |
| Analog 3 | H | C2H5 | H | 7.0 |
| Analog 4 | CH3 | C2H5 | H | 7.2 |
| Analog 5 | C2H5 | C2H5 | H | 7.3 |
| Analog 6 | H | C2H5 | 2-Cl | 7.4 |
| Analog 7 | H | C2H5 | 3-CF3 | 7.5 |
| Analog 8 | H | C2H5 | 4-Cl | 6.8 |
| Analog 9 | H | CH2-Ph | 3-CF3 | 7.5 |
| Analog 10 | H | CH2-(2-Cl-Ph) | 3-CF3 | 7.5 |
| Analog 11 | H | CH2-(4-Cl-Ph) | 3-CF3 | 7.1 |
Table 1: Structure-Activity Relationship of O-(2-phenoxy)ethyl-N-aralkylcarbamate Analogs as Phytoene Desaturase Inhibitors. The general structure is R3-O-CH(R1)-CH2-O-CO-NH-R2.
Experimental Protocols
The following is a representative protocol for an in vitro phytoene desaturase inhibition assay using a recombinant enzyme, based on methodologies described in the literature.[1][3][4]
1. Expression and Purification of Recombinant Phytoene Desaturase:
-
The gene encoding for phytoene desaturase (e.g., from Oryza sativa or Synechococcus) is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The transformed E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C until the optical density at 600 nm reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for several hours or overnight.
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant PDS is purified, typically using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
The purity and concentration of the purified PDS are determined by SDS-PAGE and a protein assay (e.g., Bradford or BCA assay).
2. Preparation of Phytoene-Containing Liposomes:
-
Phytoene is dissolved in an organic solvent (e.g., chloroform).
-
A lipid, such as soybean phosphatidylcholine, is also dissolved in the same solvent.
-
The phytoene and lipid solutions are mixed in a desired molar ratio.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with a buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl) to form multilamellar vesicles.
-
The vesicle suspension is then sonicated or extruded through a polycarbonate membrane to produce small, unilamellar liposomes containing phytoene.
3. In Vitro Phytoene Desaturase Inhibition Assay:
-
The assay is typically performed in a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0), a source of FAD (flavin adenine (B156593) dinucleotide), a quinone electron acceptor (e.g., decylplastoquinone), and the purified recombinant PDS enzyme.
-
The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control reaction with solvent only is also included.
-
The reaction is initiated by the addition of the phytoene-containing liposomes.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) in the dark.
-
The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol, 2:1, v/v).
-
The carotenoids are extracted into the organic phase by vigorous vortexing and centrifugation.
-
The organic layer is collected, dried under nitrogen, and redissolved in a suitable solvent for analysis.
4. Product Analysis by High-Performance Liquid Chromatography (HPLC):
-
The extracted carotenoids are analyzed by reverse-phase HPLC.
-
A C18 column is typically used with an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/2-propanol).
-
The products of the PDS reaction, primarily ζ-carotene, are detected by their absorbance at a specific wavelength (e.g., 400 nm).
-
The peak areas of the substrate (phytoene) and the product (ζ-carotene) are quantified.
-
The percentage of inhibition for each compound concentration is calculated relative to the solvent control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The pI50 is then calculated as -log(IC50).
Visualizations
Caption: Experimental workflow for determining the structure-activity relationship of phytoene desaturase inhibitors.
The provided workflow illustrates the key stages in SAR studies, from the initial design and synthesis of analog compounds to their biological evaluation and subsequent data analysis, which informs the design of new, potentially more potent inhibitors.
Caption: Simplified carotenoid biosynthesis pathway highlighting the inhibition of Phytoene Desaturase (PDS).
References
- 1. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytoene Desaturase from Oryza sativa: Oligomeric Assembly, Membrane Association and Preliminary 3D-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Phytoene Desaturase Inhibitors (Represented by Norflurazon)
Norflurazon is a pyridazinone herbicide that functions by inhibiting carotenoid synthesis. It appears as a colorless to greyish-brown odorless crystalline solid. While it has low acute toxicity if ingested and very low toxicity upon inhalation or skin contact, proper handling and personal protective equipment are crucial to ensure laboratory safety.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling phytoene (B131915) desaturase inhibitors like norflurazon.
| Protection Type | Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards to protect against chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Gloves should be inspected before use and disposed of if contaminated. |
| Lab coat or chemical-resistant coveralls | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator with an organic vapor cartridge if dust or aerosols are generated. | To prevent inhalation of dust or aerosolized particles, especially when handling bulk powder. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a standardized workflow is critical for minimizing risk. This section provides a step-by-step guide for the safe handling of phytoene desaturase inhibitors.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
An eyewash station and safety shower should be readily accessible.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
Keep the container tightly closed.[1] For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[2]
Preparation and Use:
-
Don all required PPE before handling the compound.
-
When weighing the solid, do so in a fume hood to avoid inhaling dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. Norflurazon is soluble in DMSO.[2]
-
Clearly label all containers with the compound name, concentration, date, and any relevant hazards.
-
Wash hands thoroughly after handling.[1]
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[3]
-
Contaminated containers should be triple-rinsed and disposed of appropriately.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures:
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solids, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
For liquids, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.[1]
-
-
Large Spills:
-
Evacuate the area.
-
Prevent the spill from entering drains or waterways.[1]
-
Contact your institution's environmental health and safety department for assistance.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
